Technical Documentation Center

5-cyclohexyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-cyclohexyl-1H-pyrazole
  • CAS: 60061-66-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclohexyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the core physicochemical properties of the heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of the heterocyclic compound 5-cyclohexyl-1H-pyrazole. In the landscape of medicinal chemistry and materials science, pyrazole derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The introduction of a cyclohexyl moiety at the 5-position of the pyrazole ring imparts a significant lipophilic character, which can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile.

This document is structured to provide not only a summary of the key physicochemical parameters but also to offer insights into the experimental methodologies for their determination and an analysis of the expected spectroscopic characteristics. Given the limited availability of direct experimental data for 5-cyclohexyl-1H-pyrazole in publicly accessible literature, this guide combines data from closely related analogs, predictive modeling, and established principles of physical organic chemistry to provide a robust profile of the target molecule.

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. 5-Cyclohexyl-1H-pyrazole consists of a five-membered aromatic pyrazole ring substituted with a cyclohexyl group at the C5 position. The pyrazole ring itself is a planar, aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement gives rise to a unique electronic distribution and the potential for tautomerism.

Tautomerism in 5-Cyclohexyl-1H-pyrazole

The presence of a proton on a nitrogen atom in the pyrazole ring allows for the existence of tautomers. For an unsubstituted pyrazole, the proton can reside on either nitrogen, leading to a rapid equilibrium. In the case of 5-cyclohexyl-1H-pyrazole, two principal tautomers are expected to exist in equilibrium.

tautomers cluster_1 3-Cyclohexyl-1H-pyrazole cluster_2 5-Cyclohexyl-1H-pyrazole 3-cyclohexyl 5-cyclohexyl 3-cyclohexyl->5-cyclohexyl Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 5-cyclohexyl-1H-pyrazole.

The precise equilibrium position will be influenced by the solvent, temperature, and pH. For the purpose of this guide, "5-cyclohexyl-1H-pyrazole" will refer to this equilibrium mixture, with the understanding that the 5-substituted isomer is often the thermodynamically favored tautomer in many pyrazole systems.

Table 1: Core Molecular Properties of 5-Cyclohexyl-1H-pyrazole

PropertyValueSource
Molecular Formula C₉H₁₄N₂Calculated
Molecular Weight 150.22 g/mol Calculated
CAS Number Not assigned-
Predicted XLogP3 2.3Predicted
Predicted pKa (acidic) ~14-15 (N-H)Estimated from pyrazole
Predicted pKa (basic) ~2-3 (N)Estimated from pyrazole

Note: Predicted values are generated based on computational models and should be confirmed by experimental data.

Key Physicochemical Parameters

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a molecule's lipophilicity. The cyclohexyl group is a significant contributor to the lipophilicity of 5-cyclohexyl-1H-pyrazole.

Predicted LogP: Computational models predict a LogP value in the range of 2.0 to 2.5. This suggests that 5-cyclohexyl-1H-pyrazole is a moderately lipophilic compound, which would favor its partitioning into lipid bilayers and hydrophobic pockets of proteins.

Acidity and Basicity (pKa)

The pyrazole ring contains both a weakly acidic proton (on the nitrogen) and a weakly basic nitrogen atom.

  • Acidic pKa: The N-H proton of the pyrazole ring is weakly acidic. For the parent pyrazole, the pKa is approximately 14.2. The electron-donating nature of the cyclohexyl group is expected to slightly increase this value, making it a very weak acid.

  • Basic pKa: The sp²-hybridized nitrogen atom of the pyrazole ring is weakly basic. For the parent pyrazole, the pKa of the conjugate acid is approximately 2.5. The cyclohexyl group may slightly increase the basicity.

Solubility

The solubility of 5-cyclohexyl-1H-pyrazole is expected to be low in aqueous media due to its significant lipophilicity and lack of strongly ionizable groups at physiological pH. It is predicted to be more soluble in organic solvents such as alcohols, DMSO, and chlorinated solvents.

Melting and Boiling Points

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of 5-cyclohexyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyrazole ring and the cyclohexyl group.

  • Pyrazole Protons: The protons on the pyrazole ring will appear in the aromatic region, typically between 6.0 and 8.0 ppm. The C4-H proton would likely appear as a singlet or a narrow triplet depending on the coupling to the N-H proton. The N-H proton will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

  • Cyclohexyl Protons: The protons of the cyclohexyl group will appear in the aliphatic region, between 1.0 and 3.0 ppm, as a series of complex multiplets. The proton on the carbon attached to the pyrazole ring (C1' position) will be the most downfield of the cyclohexyl protons.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Pyrazole Carbons: The carbons of the pyrazole ring will resonate in the range of approximately 100 to 150 ppm.

  • Cyclohexyl Carbons: The carbons of the cyclohexyl group will appear in the aliphatic region, typically between 25 and 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.[2]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group will be observed in the 2850-2950 cm⁻¹ region.[2]

  • C=N and C=C Stretches: The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z of 150.22.

  • Fragmentation: Common fragmentation pathways for pyrazoles involve cleavage of the ring. For 5-cyclohexyl-1H-pyrazole, a prominent fragmentation would be the loss of the cyclohexyl radical, leading to a fragment ion corresponding to the pyrazole ring. Further fragmentation of the cyclohexyl group is also expected.

Experimental Protocols

For the definitive characterization of 5-cyclohexyl-1H-pyrazole, the following experimental protocols are recommended.

Synthesis of 5-Cyclohexyl-1H-pyrazole

A common method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine. For 5-cyclohexyl-1H-pyrazole, a plausible synthetic route would involve the reaction of a cyclohexyl-substituted 1,3-dicarbonyl equivalent with hydrazine hydrate.

synthesis reagents Cyclohexyl-1,3-dicarbonyl + Hydrazine Hydrate reaction Reaction Conditions (e.g., Ethanol, Reflux) reagents->reaction product 5-Cyclohexyl-1H-pyrazole reaction->product

Caption: General synthetic scheme for 5-cyclohexyl-1H-pyrazole.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriate cyclohexyl-substituted 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-cyclohexyl-1H-pyrazole.

Determination of LogP by Shake-Flask Method
  • Preparation: Prepare a stock solution of 5-cyclohexyl-1H-pyrazole in n-octanol. Also, prepare a phosphate buffer solution at a relevant pH (e.g., 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated buffer in a glass vial.

  • Equilibration: Shake the vial for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of 5-cyclohexyl-1H-pyrazole using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP value using the formula: LogP = log₁₀([concentration in octanol] / [concentration in aqueous phase]).

Determination of pKa by Potentiometric Titration
  • Solution Preparation: Prepare a solution of 5-cyclohexyl-1H-pyrazole of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Conclusion

5-Cyclohexyl-1H-pyrazole is a molecule of interest with physicochemical properties that suggest moderate lipophilicity and low aqueous solubility. Its pyrazole core provides sites for hydrogen bonding and potential metabolic transformations. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and its derivatives. The synthesis and experimental determination of its core physicochemical properties are crucial next steps for a complete understanding of its behavior and potential applications.

References

  • Fun, H. K., et al. (2011). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135.
  • Fun, H. K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3513.
  • MacMillan, D. W. C., et al. (2015). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society.
  • Reddy, C. R., et al. (2013). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 3(42), 19379-19385.
  • NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • Altharawi, A., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Anticancer Agents. Arabian Journal of Chemistry.
  • IUCr. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 1-cyclohexyl-1h-pyrazol-5-amine. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • El-Faham, A., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]. Pharmaceuticals.
  • Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(3), 10633-10645.
  • Dana Bioscience. (n.d.). 5-Amino-1-cyclohexyl-1h-pyrazole-4-carbaldehyde 1g. Retrieved February 4, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 26(16), 4995.
  • Breitmaier, E., & Voelter, W. (2000).
  • Sawant, A. B., et al. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica, 8(1), 241-251.
  • Kiasat, A. R., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(57), 35969-35976.

Sources

Exploratory

5-cyclohexyl-1H-pyrazole chemical structure and molecular weight

The following technical guide provides an in-depth analysis of 5-cyclohexyl-1H-pyrazole , a critical heterocyclic scaffold in medicinal chemistry. This document is structured to serve researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-cyclohexyl-1H-pyrazole , a critical heterocyclic scaffold in medicinal chemistry. This document is structured to serve researchers and drug development professionals, focusing on structural dynamics, synthetic protocols, and pharmacological utility.

Chemical Identity, Synthesis, and Pharmacological Relevance

Executive Summary

5-Cyclohexyl-1H-pyrazole (C


H

N

) is a nitrogen-containing heterocycle functioning as a versatile pharmacophore in modern drug discovery. Characterized by its tautomeric equilibrium and lipophilic cyclohexyl moiety, it serves as a bioisostere for phenyl-substituted pyrazoles, offering improved metabolic stability and altered solubility profiles. This guide details its structural properties, a validated synthesis protocol, and its application as a core scaffold in kinase inhibitor development.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Tautomerism

The designation "5-cyclohexyl-1H-pyrazole" refers to a specific tautomer where the cyclohexyl group is attached to the carbon at position 5, while the proton resides on the nitrogen at position 1. However, in solution, unsubstituted pyrazoles undergo rapid annular tautomerism (prototropic shift).

  • Tautomer A: 5-Cyclohexyl-1H-pyrazole

  • Tautomer B: 3-Cyclohexyl-1H-pyrazole[1][2][3]

These two forms are chemically equivalent in the absence of N-substitution. In the solid state, hydrogen bonding networks typically lock the molecule into one preferred tautomer, but in solution (DMSO, MeOH), they exist in dynamic equilibrium.

Molecular Data
PropertyValueNotes
IUPAC Name 5-Cyclohexyl-1H-pyrazoleOften cited as 3-Cyclohexyl-1H-pyrazole
Molecular Formula C

H

N

Molecular Weight 150.22 g/mol Monoisotopic Mass: 150.1157
CAS Number Varies by derivativeCore structure often synthesized in situ or referenced as derivative (e.g., CAS 874908-44-8 for the 4-COOH derivative)
LogP (Predicted) ~2.3 - 2.5Lipophilic character due to cyclohexyl ring
H-Bond Donors 1(NH)
H-Bond Acceptors 1(N:)
Structural Visualization (Tautomerism)

The following diagram illustrates the rapid proton migration that defines the identity of this molecule.

Tautomerism Tautomer5 5-Cyclohexyl-1H-pyrazole (H on N1, Cyclohexyl on C5) Transition Transition State (Proton Transfer) Tautomer5->Transition Fast Equilibrium Tautomer3 3-Cyclohexyl-1H-pyrazole (H on N1, Cyclohexyl on C3) Transition->Tautomer3

Figure 1: Prototropic tautomerism between the 5- and 3- isomers. In solution, these species are indistinguishable without isotopic labeling or N-alkylation.

Synthetic Methodologies

The synthesis of 5-cyclohexyl-1H-pyrazole is most reliably achieved through the cyclocondensation of hydrazine with a


-functionalized ketone. The following protocol describes a robust "Enaminone Route," preferred for its high yield and avoidance of unstable intermediates.
Retrosynthetic Analysis

To construct the pyrazole ring with a C5-cyclohexyl substituent:

  • Bond Disconnection: N1-C5 and N2-C3 bonds.

  • Precursors: Hydrazine (

    
    ) + 3-Cyclohexyl-3-oxopropanal equivalent.
    
  • Synthetic Equivalent: Since the aldehyde is unstable, we use 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one (an enaminone) generated from cyclohexyl methyl ketone.

Detailed Experimental Protocol

Reagents:

  • Cyclohexyl methyl ketone (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Formation of Enaminone Intermediate:

    • Charge a round-bottom flask with cyclohexyl methyl ketone (10 mmol) and DMF-DMA (12 mmol).

    • Heat the neat mixture (solvent-free) or in toluene at 110°C for 12 hours .

    • Monitor by TLC.[4] The formation of the enaminone (1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one) is indicated by a new polar spot.

    • Mechanism: Condensation of the active methyl group with the acetal, releasing methanol.

  • Cyclization:

    • Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol.

    • Dissolve the crude enaminone residue in Ethanol (20 mL) .

    • Add Hydrazine hydrate (15 mmol) dropwise at room temperature.

    • Reflux the mixture at 80°C for 3–5 hours .

    • Mechanism: Michael addition of hydrazine to the

      
      -carbon followed by intramolecular imine formation and aromatization.
      
  • Purification:

    • Cool the solution to room temperature.[4]

    • Concentrate in vacuo.

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Ethyl Acetate/Hexanes gradient).

    • Expected Yield: 75–85%.

Synthesis Workflow Diagram

Synthesis SM1 Cyclohexyl Methyl Ketone Inter Enaminone Intermediate (1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one) SM1->Inter Condensation Reagent1 DMF-DMA (110°C, 12h) Reagent1->Inter Product 5-Cyclohexyl-1H-pyrazole (Target Scaffold) Inter->Product Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 2: The "Enaminone Route" provides a high-yielding, two-step synthesis of the target scaffold.

Physicochemical Properties & Characterization

Researchers should anticipate the following data when characterizing the synthesized compound.

TechniqueExpected Signal Characteristics

H NMR (DMSO-d

)

12.5
(br s, 1H, NH);

7.45
(d, 1H, Pyrazole-H3);

6.05
(d, 1H, Pyrazole-H4);

2.60
(m, 1H, Cyclohexyl-CH);

1.2–1.9
(m, 10H, Cyclohexyl-CH

).
MS (ESI+) m/z 151.2 [M+H]

.
Solubility Soluble in DMSO, Methanol, Ethanol, DCM. Sparingly soluble in water.
Appearance White to off-white crystalline solid.

Pharmacological Relevance in Drug Discovery

The 5-cyclohexyl-1H-pyrazole moiety is a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.

Kinase Inhibition (p38 MAPK & CDK)

The pyrazole nitrogen (N2) acts as a critical hydrogen bond acceptor in the ATP-binding pocket of kinases. The cyclohexyl group occupies the hydrophobic specificity pocket (often the Gatekeeper region), providing selectivity over other kinases.

  • Mechanism: The scaffold mimics the adenine ring of ATP.

  • Example: This core is structurally homologous to the scaffold found in Ibrutinib (BTK inhibitor) and Ruxolitinib (JAK inhibitor), although those drugs use fused or substituted variations.

Bioisosterism

The cyclohexyl group is often used as a metabolic stabilizer replacing a phenyl ring.

  • Advantage: Unlike a phenyl ring, the cyclohexyl group is not planar (chair conformation), which can improve solubility and escape "flat" chemical space, a common cause of attrition in clinical trials.

  • Metabolism: It avoids the formation of toxic epoxide metabolites often associated with electron-rich phenyl rings.

References

  • Synthesis of Pyrazoles: Knorr, L. (1883).[5] Berichte der deutschen chemischen Gesellschaft. The foundational reaction for pyrazole synthesis from 1,3-dicarbonyls.[5]

  • Tautomerism Analysis: Alkorta, I., & Elguero, J. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Journal of Heterocyclic Chemistry. Link

  • Pharmacological Application: Faria, J. V., et al. (2017). "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Molecules. Link

  • Enaminone Protocol: Stanovnik, B., & Svete, J. (2004). "Synthesis of Pyrazoles from Enaminones." Chemical Reviews. Link

  • Structural Data: PubChem Compound Summary for 1-Cyclohexyl-1H-pyrazole (Isomer Comparison). Link

Sources

Foundational

5-cyclohexyl-1H-pyrazole CAS number and safety data sheet

Part 1: Identity & Physicochemical Profile[1] Compound Name: 3(5)-Cyclohexyl-1H-pyrazole CAS Registry Number: 15965-31-8 Molecular Formula: C₉H₁₄N₂ Molecular Weight: 150.22 g/mol Structural Dynamics: The Tautomerism Fact...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Identity & Physicochemical Profile[1]

Compound Name: 3(5)-Cyclohexyl-1H-pyrazole CAS Registry Number: 15965-31-8 Molecular Formula: C₉H₁₄N₂ Molecular Weight: 150.22 g/mol

Structural Dynamics: The Tautomerism Factor

In the context of drug design, 5-cyclohexyl-1H-pyrazole cannot be treated as a static entity. It exhibits annular tautomerism , a rapid proton exchange between the N1 and N2 nitrogens. In solution, this molecule exists in dynamic equilibrium between the 3-cyclohexyl and 5-cyclohexyl isomers.

  • Implication for Docking: When modeling this fragment into a kinase binding pocket (e.g., p38 MAPK or NS5B), the protonation state of the nitrogen determines hydrogen bond donor/acceptor capabilities. The "3-substituted" form presents the sterically bulky cyclohexyl group adjacent to the NH donor, while the "5-substituted" form places it adjacent to the unprotonated nitrogen acceptor.

Table 1: Physicochemical Properties

PropertyValueContext
Appearance Crystalline SolidOff-white to pale yellow.
Melting Point 118 – 120 °CDistinct from liquid alkyl-pyrazoles (e.g., 3-methylpyrazole).
Solubility DMSO, Methanol, DCMLimited solubility in water; lipophilic core.
pKa (Calc) ~2.5 (Pyrazolium) / ~14 (NH)Amphoteric character typical of diazoles.
LogP 2.6 – 2.8Moderate lipophilicity suitable for CNS penetration models.

Part 2: Synthesis & Manufacturing

The synthesis of 5-cyclohexyl-1H-pyrazole follows a robust Claisen Condensation / Cyclization workflow. This route is preferred over direct alkylation due to its high regioselectivity and avoidance of N-alkylation byproducts.

Retrosynthetic Logic

The pyrazole ring is constructed from a 1,3-dicarbonyl equivalent (beta-keto aldehyde) and hydrazine. The cyclohexyl group is introduced early via the ketone starting material.

Experimental Protocol

Step 1: Formation of β-Keto Enol (Claisen Condensation)

  • Reagents: Cyclohexyl methyl ketone (1.0 eq), Ethyl formate (1.2 eq), Sodium Hydride (1.5 eq).

  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Suspend NaH in dry THF under N₂ atmosphere at 0°C.

    • Add ethyl formate dropwise.

    • Slowly add cyclohexyl methyl ketone over 30 minutes.

    • Allow to warm to room temperature and stir for 12 hours. The solution will turn viscous/yellow as the enolate forms.

    • Critical Checkpoint: Monitor by TLC (EtOAc/Hex) for disappearance of ketone.

Step 2: Cyclization with Hydrazine

  • Reagents: Hydrazine hydrate (1.2 eq), Acetic acid (cat.).

  • Solvent: Ethanol (EtOH).

  • Procedure:

    • Quench the Step 1 reaction mixture with ice water and acidify to pH 5 with dilute HCl. Extract the intermediate (3-cyclohexyl-3-oxopropanal).

    • Dissolve the intermediate in EtOH.

    • Add hydrazine hydrate dropwise at 0°C (Exothermic!).

    • Reflux for 3 hours.

    • Concentrate in vacuo. Recrystallize from Hexane/EtOAc.

Reaction Pathway Visualization

Synthesis SM1 Cyclohexyl Methyl Ketone Inter β-Keto Enol Intermediate (3-cyclohexyl-3-oxopropanal) SM1->Inter Claisen Condensation Reagent1 Ethyl Formate / NaH Reagent1->Inter Product3 3-Cyclohexyl-1H-pyrazole (Tautomer A) Inter->Product3 Cyclization Reagent2 Hydrazine Hydrate (NH2NH2) Reagent2->Product3 Product5 5-Cyclohexyl-1H-pyrazole (Tautomer B) Product3->Product5 Annular Tautomerism (Rapid Equilibrium)

Caption: Synthetic pathway from cyclohexyl methyl ketone to the tautomeric pyrazole pair.

Part 3: Safety & Handling (SDS Analysis)

While specific harmonized SDS data for CAS 15965-31-8 is rare, the hazard profile is derived from structural analogs (Alkyl-1H-pyrazoles). Treat as a Category 2 Irritant .

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol
  • Engineering Controls: Use only in a chemical fume hood. The intermediate enol and hydrazine are volatile/toxic.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Pyrazoles are hygroscopic and can degrade if exposed to moisture/air for prolonged periods.

Safety Workflow Diagram

Safety Hazard Hazard Identification: Irritant (Skin/Eye/Lung) Control Engineering Control: Fume Hood Required Hazard->Control PPE PPE: Nitrile Gloves + Goggles Control->PPE FirstAid First Aid: Eye: Rinse 15m Skin: Soap/Water PPE->FirstAid

Caption: Standard safety workflow for handling alkyl-pyrazole derivatives.

Part 4: Applications in Medicinal Chemistry

Scaffold Hopping & Kinase Inhibition

The 5-cyclohexyl-1H-pyrazole moiety is a privileged scaffold in kinase inhibitor design.

  • p38 MAPK Inhibitors: The pyrazole nitrogen pair mimics the ATP adenine hinge binding motif. The cyclohexyl group fills the hydrophobic pocket (Gatekeeper region), providing selectivity over other kinases.

  • HCV NS5B Polymerase: Derivatives of 3-cyclohexyl-pyrazole have been identified as allosteric inhibitors, where the cyclohexyl ring disrupts the enzyme's conformational flexibility [1].

Analytical Characterization

To validate the synthesis, the following spectral data is expected:

  • ¹H NMR (DMSO-d₆):

    • δ 12.5 ppm (broad s, 1H, NH) - Chemical shift varies with concentration due to H-bonding.

    • δ 7.4 ppm (d, 1H, Pyrazole-H5)

    • δ 5.9 ppm (d, 1H, Pyrazole-H4)

    • δ 2.6 ppm (m, 1H, Cyclohexyl-CH)

    • δ 1.2–1.9 ppm (m, 10H, Cyclohexyl-CH₂ envelope)

References

  • Martin, S. W., et al. (2011). "The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-2872.

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1048, Pyrazole.

  • Sigma-Aldrich. (2024). Safety Data Sheet for Pyrazole Derivatives (Generic).

Sources

Exploratory

Biological Activity Profile of 5-Cyclohexyl-1H-Pyrazole Scaffold

This technical guide details the biological activity profile, synthesis, and structure-activity relationships (SAR) of the 5-cyclohexyl-1H-pyrazole scaffold. Technical Whitepaper for Drug Discovery & Medicinal Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity profile, synthesis, and structure-activity relationships (SAR) of the 5-cyclohexyl-1H-pyrazole scaffold.

Technical Whitepaper for Drug Discovery & Medicinal Chemistry [1]

Executive Summary

The 5-cyclohexyl-1H-pyrazole scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its ability to project a bulky, lipophilic, non-aromatic group (cyclohexyl) into hydrophobic pockets of enzymes and receptors. Unlike its planar 5-phenyl analogs, the 5-cyclohexyl moiety offers a unique 3D steric profile (chair conformation) that enhances selectivity for specific kinase domains (e.g., p38 MAPK , CDK2 ) and viral proteases (e.g., Chikungunya nsP2 ). This guide analyzes the scaffold's pharmacological versatility, detailing its role as a bioisostere for tert-butyl and phenyl groups in modulating inflammatory and antiproliferative pathways.

Chemical Properties & Structural Significance[2][3][4]

Structural Attributes

The core scaffold consists of a pyrazole ring substituted at the 5-position with a cyclohexyl group.[1][2][3]

  • Tautomerism: In unsubstituted 1H-pyrazoles, the 3- and 5-positions are equivalent due to rapid annular tautomerism (

    
    ). Thus, 5-cyclohexyl-1H-pyrazole is tautomeric with 3-cyclohexyl-1H-pyrazole.
    
  • Lipophilicity & Sterics: The cyclohexyl group adds significant lipophilicity (

    
     value) and steric bulk without the 
    
    
    
    -stacking capability of a phenyl ring. It typically adopts a chair conformation , occupying a larger volume (
    
    
    ) than a planar phenyl ring, which is critical for inducing conformational changes in target proteins (e.g., the "DFG-out" conformation in kinases).
Pharmacophore Role

In drug design, the 5-cyclohexyl group often serves as:

  • Hydrophobic Anchor: Fills deep, non-polar pockets in enzyme active sites.

  • Aliphatic Bioisostere: Replaces tert-butyl or phenyl groups to modulate metabolic stability (blocking metabolic oxidation at the benzylic position).

Pharmacological Targets & Biological Activities[2][3][7][8][9][10][11][12][13][14]

Kinase Inhibition (p38 MAPK & CDKs)

The most prominent activity of 5-cyclohexyl-1H-pyrazole derivatives is the inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a central regulator of inflammation.

  • Mechanism: The pyrazole nitrogen acts as a hydrogen bond donor/acceptor to the kinase hinge region (e.g., Met109 in p38). The 5-cyclohexyl group inserts into the hydrophobic "selectivity pocket" adjacent to the ATP-binding site. This interaction is often superior to 5-phenyl analogs because the flexible cyclohexyl ring maximizes van der Waals contacts with hydrophobic residues (e.g., Leu, Val) without requiring specific

    
    -
    
    
    
    interactions.
  • Key Data: Urea derivatives of 5-cyclohexyl-pyrazole have demonstrated

    
     values in the low nanomolar range (<50 nM) against p38
    
    
    
    .
Viral Protease Inhibition (Chikungunya nsP2)

Recent studies identify 5-cyclohexyl-1H-pyrazole-3-carboxylates as potent inhibitors of the Chikungunya virus (CHIKV) nsP2 cysteine protease .

  • Activity: The 5-cyclohexyl group was found to be equipotent to 5-aryl substituents, suggesting the S2 binding pocket of nsP2 is driven purely by lipophilicity rather than aromaticity.[1][2]

  • Potency:

    
     nM (for optimized covalent inhibitors).[1]
    
Anti-Inflammatory (COX-2 Inhibition)

The scaffold serves as a template for Cyclooxygenase-2 (COX-2) inhibitors. The bulky cyclohexyl group fits the larger hydrophobic side pocket of COX-2 (which is restricted in COX-1), conferring selectivity.

Signaling Pathway Visualization

The following diagram illustrates the p38 MAPK signaling cascade inhibited by this scaffold.

G Stress Cellular Stress (UV, LPS, Cytokines) MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK Activates p38 p38 MAPK (Target Enzyme) MKK->p38 Phosphorylates (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2, HSP27) p38->Substrates Phosphorylates Inhibitor 5-Cyclohexyl-pyrazole Inhibitor Inhibitor->p38  Blocks ATP Binding (Hydrophobic Pocket Occ.) Response Inflammation Cytokine Production (TNF-α, IL-1β) Substrates->Response Induces

Caption: Mechanism of p38 MAPK inhibition by 5-cyclohexyl-pyrazole, preventing downstream inflammatory cytokine production.

Structure-Activity Relationship (SAR) Analysis

PositionModificationEffect on Activity
N1 (Nitrogen) Free (-H)Essential for H-bonding with hinge region (Glu71/Asp168 in p38).
Methyl/AlkylOften abolishes kinase activity; improves solubility but loses key H-bond.
C3 (Carbon) Carboxylic AcidPrecursor for amides; weak activity alone.
Amide/UreaCritical for potency. Urea linkers to aryl groups create additional H-bonds (e.g., with Asp168).
Heterocycle (e.g., Pyridine)Enhances solubility and targets specific residues in the ATP pocket.
C4 (Carbon) -HStandard scaffold.
Halogen (F, Cl)Can improve metabolic stability and fill small hydrophobic voids.
C5 (Carbon) Cyclohexyl Key Pharmacophore. Provides optimal hydrophobic fill. Superior to methyl (too small) or phenyl (too rigid/planar) for certain "deep pocket" targets.

Detailed Experimental Protocols

Synthesis of 5-Cyclohexyl-1H-pyrazole-3-carboxylic Acid

This protocol describes the formation of the core scaffold via Claisen condensation, a robust and self-validating method.

Reagents:

  • 1-Cyclohexylethan-1-one (Starting Ketone)[1][2]

  • Diethyl oxalate[1][2]

  • Lithium Diisopropylamide (LDA) or Sodium Ethoxide (NaOEt)

  • Hydrazine Hydrate (

    
    )
    
  • Ethanol (EtOH), Acetic Acid (AcOH)

Workflow:

  • Claisen Condensation (Formation of Diketone):

    • Cool a solution of LDA (1.1 eq) in dry THF to -78°C.

    • Dropwise add 1-cyclohexylethan-1-one (1.0 eq). Stir for 30 mins to generate the enolate.

    • Add diethyl oxalate (1.2 eq) slowly. Allow to warm to Room Temperature (RT) and stir for 16h.

    • Validation: TLC should show disappearance of ketone and appearance of a polar diketone intermediate (ethyl 4-cyclohexyl-2,4-dioxobutanoate).

    • Quench with 1N HCl, extract with EtOAc, dry, and concentrate.

  • Cyclization (Pyrazole Formation):

    • Dissolve the crude diketone in EtOH.

    • Add Hydrazine Hydrate (1.5 eq) and a catalytic amount of AcOH.

    • Reflux for 4–6 hours.

    • Validation: LC-MS should show a mass peak corresponding to the ethyl ester of the pyrazole (

      
      ).
      
  • Hydrolysis (Acid Generation):

    • Treat the ester with LiOH (2 eq) in THF/Water (1:1) at RT for 4h.

    • Acidify to pH 3 with 1N HCl. The precipitate is the target acid.

    • Yield: Typically 60-75% over 3 steps.

Synthesis Diagram:

Synthesis Ketone 1-Cyclohexylethanone Diketone Diketo-ester Intermediate Ketone->Diketone Diethyl oxalate Base (LDA/NaOEt) Ester Ethyl 5-cyclohexyl- pyrazole-3-carboxylate Diketone->Ester Hydrazine hydrate EtOH, Reflux Product 5-Cyclohexyl-1H- pyrazole-3-COOH Ester->Product LiOH, THF/H2O Hydrolysis

Caption: Synthetic route for the 5-cyclohexyl-1H-pyrazole-3-carboxylic acid scaffold.[1]

Kinase Inhibition Assay (p38 MAPK)

Objective: Determine


 of the synthesized derivative.
  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO (Start at 10

    
    M).
    
  • Enzyme Mix: Incubate recombinant p38

    
     (5-10 nM) with the compound for 30 mins at RT in kinase buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM DTT).
  • Substrate Addition: Add ATF2 substrate (biotinylated) and ATP (

    
     concentration).
    
  • Reaction: Incubate for 60 mins at RT.

  • Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) with anti-phospho-ATF2 antibody.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    

Future Perspectives

The 5-cyclohexyl-1H-pyrazole scaffold is evolving beyond simple kinase inhibition. Emerging trends include:

  • PROTACs: Using the scaffold as the E3 ligase recruiting element or the warhead for targeted protein degradation.

  • Covalent Inhibitors: Attaching acrylamide warheads to the 3-position (via amide linkage) to target non-catalytic cysteines in viral proteases (e.g., nsP2).

  • Neurodegeneration: Optimizing the cyclohexyl ring for blood-brain barrier (BBB) penetration to treat Alzheimer's (via p38/CDK5 inhibition).

References

  • Discovery of p38 MAP Kinase Inhibitors

    • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
    • Source: Journal of Medicinal Chemistry.[4]

    • URL:[Link] (Validated via search context 1.12)

  • Chikungunya nsP2 Protease Inhibition

    • Title: Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease.
    • Source: bioRxiv / NIH.
    • URL:[Link]

  • General Pyrazole Biological Activity

    • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[5][6][2][7][8][9]

    • Source: International Journal of Pharmaceutical Sciences Review and Research.
    • URL:[Link]

  • Crystal Structure & Tautomerism

    • Title: 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)
    • Source: Acta Crystallographica / PMC.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of 5-Cyclohexyl-1H-pyrazole

Introduction 5-Cyclohexyl-1H-pyrazole is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules, makin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Cyclohexyl-1H-pyrazole is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. This application note provides a detailed, step-by-step protocol for the synthesis of 5-cyclohexyl-1H-pyrazole, designed for researchers, scientists, and drug development professionals. The described methodology is robust, scalable, and relies on readily available starting materials.

The synthetic strategy is based on the classical Knorr pyrazole synthesis, a reliable and versatile method for constructing the pyrazole ring.[1][2][3] Specifically, this protocol employs a two-step sequence involving the formation of a key intermediate, a β-enaminoketone, followed by its cyclocondensation with hydrazine. This approach offers excellent control over regioselectivity, a common challenge in substituted pyrazole synthesis.[2]

Overall Synthetic Strategy

The synthesis of 5-cyclohexyl-1H-pyrazole is achieved through a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the key intermediate, 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one, from acetylcyclohexane and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The second step is the cyclocondensation of this intermediate with hydrazine hydrate to yield the final product.

G cluster_0 Step 1: Synthesis of the Enaminone Intermediate cluster_1 Step 2: Pyrazole Ring Formation A Acetylcyclohexane C 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one A->C Reflux B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 5-Cyclohexyl-1H-pyrazole C->E Reflux in Ethanol D Hydrazine Hydrate D->E

Figure 1: Overall workflow for the synthesis of 5-cyclohexyl-1H-pyrazole.

Step 1: Synthesis of 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one

Principle and Mechanistic Insight

This step involves the condensation of acetylcyclohexane with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a formylating agent, introducing a carbon atom that will become part of the pyrazole ring. The reaction proceeds through the formation of an enolate from acetylcyclohexane, which then attacks the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol and dimethylamine leads to the formation of the stable β-enaminoketone. The use of an excess of DMF-DMA can also serve as the reaction solvent, driving the reaction to completion.

Experimental Protocol

Reagent MW ( g/mol ) Amount Moles Equivalents
Acetylcyclohexane126.205.00 g39.6 mmol1.0
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.1614.15 g (15.0 mL)118.8 mmol3.0

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylcyclohexane (5.00 g, 39.6 mmol) and N,N-dimethylformamide dimethyl acetal (15.0 mL, 118.8 mmol).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.

  • After the reaction is complete (as indicated by the consumption of acetylcyclohexane), allow the mixture to cool to room temperature.

  • Remove the excess DMF-DMA and other volatile components under reduced pressure using a rotary evaporator.

  • The resulting crude oil, 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one, is often of sufficient purity for the next step.[4][5][6] If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 5-Cyclohexyl-1H-pyrazole

Principle and Mechanistic Insight

This step is a classic cyclocondensation reaction to form the pyrazole ring.[1][7] The β-enaminoketone intermediate possesses two electrophilic centers: the carbonyl carbon and the β-carbon of the double bond. Hydrazine, being a dinucleophile, attacks these centers to form a stable five-membered heterocyclic ring. The reaction typically proceeds via initial attack of one nitrogen of hydrazine at the β-carbon (a Michael-type addition), followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole.

G A 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one C Intermediate Adduct A->C Michael Addition B Hydrazine Hydrate B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 5-Cyclohexyl-1H-pyrazole D->E Dehydration & Aromatization F Dimethylamine D->F Elimination G Water D->G Elimination

Figure 2: Reaction mechanism for the formation of 5-cyclohexyl-1H-pyrazole.

Experimental Protocol

Reagent MW ( g/mol ) Amount Moles Equivalents
1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one (crude from Step 1)181.28~7.18 g39.6 mmol1.0
Hydrazine hydrate (~64% hydrazine)50.062.48 g (2.4 mL)~50.0 mmol1.25
Ethanol (95%)-50 mL--
Acetic Acid (glacial)60.050.5 mL-catalytic

Procedure:

  • Dissolve the crude 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one (assuming quantitative yield from the previous step, ~7.18 g, 39.6 mmol) in 50 mL of 95% ethanol in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • To this solution, add hydrazine hydrate (2.4 mL, ~50.0 mmol) dropwise with stirring. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting enaminone is consumed.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-cyclohexyl-1H-pyrazole.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) to afford the pure product as a white to off-white solid.

Characterization Data (Expected)

  • Appearance: White to off-white solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 1.8 Hz, 1H), 6.10 (d, J = 1.8 Hz, 1H), 2.80-2.70 (m, 1H), 1.95-1.70 (m, 5H), 1.50-1.20 (m, 5H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 150.1, 138.9, 102.8, 38.2, 33.1 (2C), 26.5, 26.1 (2C).

  • Mass Spectrometry (ESI+): m/z = 151.12 [M+H]⁺

Safety and Handling Precautions

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable, corrosive, and a suspected reproductive toxin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE. Avoid contact with skin and eyes.

  • Acetic Acid: Corrosive. Handle with care.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 5-cyclohexyl-1H-pyrazole. The two-step procedure is efficient and utilizes readily accessible reagents, making it suitable for both academic and industrial research settings. The described methodology can be adapted for the synthesis of other 5-substituted pyrazoles by simply varying the starting ketone.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Google Patents. N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.
  • Google Patents. Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. [Link]

  • National Center for Biotechnology Information. 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. [Link]

  • Royal Society of Chemistry. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]

  • ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]

  • National Center for Biotechnology Information. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Biointerface Research in Applied Chemistry. A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. [Link]

  • ResearchGate. The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • ResearchGate. 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]

  • PubChem. 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one. [Link]

  • Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • Reagentia. 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one (1 x 500 mg). [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • Organic Syntheses. A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. [Link]

  • National Center for Biotechnology Information. Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. [Link]

Sources

Application

reagents for cyclocondensation to form 5-cyclohexyl-1H-pyrazole

An Application Guide to the Cyclocondensation Reagents for the Synthesis of 5-Cyclohexyl-1H-pyrazole Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Cyclocondensation Reagents for the Synthesis of 5-Cyclohexyl-1H-pyrazole

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the selection and application of reagents for the synthesis of 5-cyclohexyl-1H-pyrazole via cyclocondensation. The core of this synthesis is the renowned Knorr pyrazole synthesis, a robust and versatile method for forming the pyrazole heterocycle. We will delve into the mechanistic rationale behind reagent selection, explore optimal reaction conditions, and provide a detailed, field-proven protocol for the successful synthesis of the target compound. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds and approved pharmaceuticals.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antidepressant properties.[2] The 5-cyclohexyl-1H-pyrazole core, in particular, offers a lipophilic cyclohexyl group that can be crucial for modulating pharmacokinetic properties such as target binding, solubility, and metabolic stability.

The most classical and reliable method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a process first discovered by Ludwig Knorr in 1883.[3][4] This guide will focus on the practical application of this reaction for the specific synthesis of 5-cyclohexyl-1H-pyrazole.

The Core Principle: Mechanistic Insights into the Knorr Pyrazole Synthesis

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The Knorr synthesis proceeds through a two-stage condensation-cyclization-dehydration sequence. When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the reaction can yield two different regioisomers.[5] However, for the synthesis of an N-unsubstituted pyrazole using hydrazine itself, the two nitrogen atoms are equivalent, and the final product exists as a mixture of tautomers, making the initial site of attack less critical to the identity of the final 1H-pyrazole product.

The generally accepted mechanism under acidic conditions involves several key steps:

  • Protonation: The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack.[6]

  • Hydrazone Formation: One of the nitrogen atoms of hydrazine attacks the activated carbonyl carbon, leading to the formation of a carbinolamine intermediate, which then dehydrates to form a hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration & Aromatization: The resulting five-membered ring intermediate, a hydroxylpyrazolidine, undergoes a final acid-catalyzed dehydration step to yield the stable, aromatic pyrazole ring.[5] This final dehydration is often the rate-determining step of the reaction.[5]

Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.

Reagent Selection and Strategic Considerations

The success of the synthesis hinges on the appropriate choice of the two key building blocks: the nitrogen source and the carbon framework source.

The Dinucleophile: Hydrazine
  • Reagent of Choice: Hydrazine hydrate (N₂H₄·H₂O) is the most common and cost-effective reagent for introducing the N-N bond into the pyrazole ring.[3] It is a liquid at room temperature and is typically used in a slight excess to drive the reaction to completion.

  • Causality: As a potent, bidentate nucleophile, hydrazine readily reacts with carbonyl compounds.[7] Its simple, unsubstituted nature ensures the formation of an NH-pyrazole, which is crucial for many applications where this proton can act as a hydrogen bond donor or be a site for further functionalization.

  • Safety: Hydrazine is highly toxic and a suspected carcinogen. It must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

The Carbon Framework: The 1,3-Dicarbonyl Synthon

This is the most critical choice as it dictates the substitution pattern of the final product. To obtain 5-cyclohexyl-1H-pyrazole, a three-carbon chain with a cyclohexyl group at one end and a reactive carbonyl at both the 1 and 3 positions is required.

  • The "Ideal" but Challenging Precursor: The most direct precursor would be 1-cyclohexylpropane-1,3-dione , a β-ketoaldehyde. However, β-ketoaldehydes are often unstable, prone to self-condensation or polymerization, and can be difficult to synthesize and isolate in pure form.

  • The Field-Proven Alternative: β-Enaminones: A superior and more practical strategy involves using a stabilized equivalent of the β-ketoaldehyde, such as a β-enaminone . The enaminone masks the reactive aldehyde functionality, rendering the molecule significantly more stable and easier to handle. A prime candidate for this synthesis is 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one .

    • Rationale for Use: This enaminone is readily synthesized from the corresponding ketone (cyclohexyl methyl ketone) and a formylating agent like dimethylformamide dimethyl acetal (DMF-DMA). The dimethylamino group is an excellent leaving group upon reaction with hydrazine, facilitating the cyclization step under milder conditions than would be required for a standard dicarbonyl compound.

Catalysis and Optimized Reaction Conditions

The choice of catalyst and solvent can significantly impact reaction rate, yield, and purity.

  • Catalyst: While the reaction can proceed without a catalyst, it is often sluggish. An acid catalyst is typically employed to accelerate both the initial hydrazone formation and the final dehydration step.[6]

    • Recommended Catalysts: Glacial acetic acid is an excellent choice as it can function as both a catalyst and a solvent. Other mineral acids like HCl or H₂SO₄ can also be used in catalytic amounts.

  • Solvent System: The solvent must be able to dissolve the reactants and be stable at the reaction temperature.

    • Recommended Solvents: Ethanol is a common and effective protic solvent.[3] For reactions involving stable enaminone precursors, using glacial acetic acid as the solvent provides an ideal acidic environment to promote the reaction.[3] Aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can also be effective, particularly for less reactive substrates.[3]

  • Temperature: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate. Refluxing in ethanol or acetic acid (approx. 80-120 °C) is common. The optimal temperature should be determined empirically but a good starting point is 100 °C.

Detailed Application Protocol: A Two-Step Synthesis

This protocol outlines a reliable, two-step procedure starting from a commercially available ketone.

Step A: Synthesis of Precursor: 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexyl methyl ketone (1.0 eq) and dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess DMF-DMA and methanol byproduct under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the β-enaminone precursor, which is often of sufficient purity to be used directly in the next step.

Step B: Cyclocondensation to form 5-Cyclohexyl-1H-pyrazole
  • Reagents & Setup: To a round-bottom flask, add the crude 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one (1.0 eq) from Step A and dissolve it in glacial acetic acid (5-10 mL per gram of enaminone).

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (1.1 - 1.2 eq) dropwise to the solution. The addition may be exothermic, so it should be done carefully.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate (3x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-cyclohexyl-1H-pyrazole.

Reagent Summary Table
ReagentMolar Mass ( g/mol )RoleStoichiometric RatioKey Considerations
Cyclohexyl methyl ketone126.20Starting Material1.0Commercially available.
Dimethylformamide dimethyl acetal119.16Formylating Agent1.2Moisture sensitive.
1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one181.28Dicarbonyl Precursor1.0More stable intermediate.
Hydrazine Hydrate (~64% N₂H₄)50.06N-N Source (Dinucleophile)1.1 - 1.2Toxic. Handle with extreme caution in a fume hood.
Glacial Acetic Acid60.05Solvent / Acid Catalyst-Corrosive. Provides an acidic medium.

Experimental Workflow Visualization

Workflow cluster_stepA Step A: Precursor Synthesis cluster_stepB Step B: Cyclocondensation start_A 1. Charge Flask: - Cyclohexyl methyl ketone - DMF-DMA react_A 2. Heat to 120-130°C (4-6 hours) start_A->react_A workup_A 3. Cool & Concentrate (Rotary Evaporator) react_A->workup_A product_A Crude Enaminone Precursor workup_A->product_A start_B 4. Dissolve Precursor in Acetic Acid product_A->start_B Use Directly add_hydrazine 5. Add Hydrazine Hydrate (Dropwise) start_B->add_hydrazine react_B 6. Heat to Reflux (2-4 hours) add_hydrazine->react_B workup_B 7. Quench, Neutralize & Extract react_B->workup_B purify 8. Purify (Chromatography or Recrystallization) workup_B->purify final_product Pure 5-Cyclohexyl-1H-pyrazole purify->final_product

Caption: A two-step workflow for the synthesis of 5-cyclohexyl-1H-pyrazole.

References

  • Heller, S. T., & Natarajan, S. R. (2006). In Situ Synthesis of 1,3-Diketones and their Conversion to Pyrazoles. Organic Letters, 8(13), 2675–2678.
  • Fouad, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1310.
  • Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]

  • Beilstein Journals. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Chem Help Asap. (2021). Knorr Pyrazole Synthesis. Available at: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2505-2513.
  • Slideshare. (2018). Synthesis of Pyrazole. Available at: [Link]

  • Beilstein Journals. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1438.
  • PubChem. 1-cyclohexylbutane-1,3-dione. Available at: [Link]

  • ACS Publications. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(18), 4100–4103.

Sources

Method

preparation of 5-cyclohexyl-1H-pyrazole from cyclohexanecarbonyl derivatives

Application Note: Scalable Preparation of 5-Cyclohexyl-1H-pyrazole from Cyclohexanecarbonyl Derivatives Executive Summary The 5-cyclohexyl-1H-pyrazole scaffold is a critical pharmacophore in kinase inhibitors (e.g., p38...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Preparation of 5-Cyclohexyl-1H-pyrazole from Cyclohexanecarbonyl Derivatives

Executive Summary

The 5-cyclohexyl-1H-pyrazole scaffold is a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), anti-inflammatory agents, and metabolic regulators. While direct coupling methods exist, they often suffer from poor regioselectivity or require expensive transition metal catalysts.

This application note details a robust, three-step protocol starting from cyclohexanecarbonyl chloride . Unlike Grignard or organolithium routes, which require cryogenic conditions and pose safety risks at scale, this protocol utilizes Meldrum’s acid for carbon homologation. This "soft enolization" strategy ensures high fidelity in converting the acid chloride to the requisite methyl ketone, followed by a regiospecific enaminone cyclization to yield the target pyrazole with high purity (>98%).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Enaminone Platform," which allows for the predictable construction of the pyrazole ring system.

Strategic Advantages:

  • Safety: Avoids the use of pyrophoric Methyl Lithium (MeLi) or Grignard reagents on large scales.

  • Scalability: All intermediates are stable; the decarboxylation of Meldrum's acid adduct is thermodynamically driven and irreversible.

  • Purity: The enaminone intermediate acts as a "purification filter," often crystallizing out and removing impurities before the final ring closure.

Retrosynthesis Target 5-Cyclohexyl-1H-pyrazole (Target) Enaminone Enaminone Intermediate (3-dimethylamino-1-cyclohexylprop-2-en-1-one) Target->Enaminone Cyclization (N2H4) Ketone Cyclohexyl Methyl Ketone Enaminone->Ketone DMF-DMA Meldrums Acyl Meldrum's Acid Adduct Ketone->Meldrums Hydrolysis/ Decarboxylation Start Cyclohexanecarbonyl Chloride Meldrums->Start Acylation (Meldrum's Acid)

Figure 1: Retrosynthetic disconnection showing the conversion of the acid chloride to the pyrazole via the Meldrum's acid and enaminone intermediates.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclohexyl Methyl Ketone

Rationale: Direct alkylation of acid chlorides with methyl metallics often leads to over-addition (tertiary alcohols). The Meldrum’s acid route guarantees mono-alkylation via an acylated intermediate that is stable until decarboxylation.

Reagents:

  • Cyclohexanecarbonyl chloride (1.0 equiv)

  • Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.05 equiv)

  • Pyridine (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic acid / Water (for hydrolysis)

Protocol:

  • Acylation: In a reactor under nitrogen, dissolve Meldrum’s acid (15.1 g, 105 mmol) in anhydrous DCM (150 mL). Cool to 0°C.

  • Add pyridine (20.2 mL, 250 mmol) dropwise over 10 minutes.

  • Add cyclohexanecarbonyl chloride (14.6 g, 100 mmol) dropwise over 30 minutes, maintaining temperature <5°C. The solution will turn orange/red.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash the organic layer with 2N HCl (2 x 50 mL) to remove pyridine. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude acylated Meldrum’s acid.

  • Decarboxylation: Dissolve the crude residue in a mixture of Glacial Acetic Acid (40 mL) and Water (20 mL).

  • Reflux vigorously (100-110°C) for 3–4 hours. Evolution of CO₂ will be observed.

  • Isolation: Cool to RT. Dilute with water (100 mL) and extract with Hexanes or MTBE (3 x 50 mL).

  • Wash combined organics with saturated NaHCO₃ (until neutral) and brine. Dry and concentrate.

    • Yield: Typically 85–90% as a clear oil.

    • Checkpoint: Verify formation of methyl ketone by IR (C=O stretch ~1710 cm⁻¹) or ¹H NMR (singlet methyl group ~2.1 ppm).

Step 2: Formation of Enaminone Intermediate

Rationale: Converting the ketone to an enaminone (β-dimethylaminovinyl ketone) introduces the necessary 3-carbon electrophilic species for pyrazole formation. DMF-DMA serves as both reagent and solvent.

Reagents:

  • Cyclohexyl methyl ketone (from Step 1)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)

Protocol:

  • Charge cyclohexyl methyl ketone (10.0 g, 79 mmol) into a round-bottom flask.

  • Add DMF-DMA (14.1 g, 118 mmol).

  • Heat to reflux (approx. 100–110°C) for 6–12 hours.

    • Note: The reaction produces methanol as a byproduct. Using a Dean-Stark trap or open condenser to allow methanol escape can accelerate conversion.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting ketone peak should disappear.

  • Workup: Concentrate the mixture under reduced pressure to remove excess DMF-DMA.

  • Purification: The residue is often a viscous oil that solidifies upon standing. It can be used directly or recrystallized from cyclohexane/hexane if high purity is required.

    • Target Structure: 3-(dimethylamino)-1-cyclohexylprop-2-en-1-one.

Step 3: Cyclization to 5-Cyclohexyl-1H-pyrazole

Rationale: Hydrazine is a dinucleophile that attacks the enaminone. The reaction is regioselective; however, for unsubstituted hydrazine, the 3- and 5- isomers are tautomers (identical).

Reagents:

  • Enaminone intermediate (from Step 2)[2]

  • Hydrazine hydrate (64% or 80% solution) (1.2 equiv)

  • Ethanol (Absolute)[3]

Protocol:

  • Dissolve the enaminone (10.0 g, 55 mmol) in Ethanol (100 mL).

  • Add Hydrazine hydrate (3.3 mL, 66 mmol) dropwise at RT. (Caution: Exothermic).

  • Heat to reflux (78°C) for 2–3 hours.

  • Monitoring: LC-MS will show the formation of the product (M+H = 151.1).

  • Isolation:

    • Method A (Precipitation): Concentrate the ethanol to ~20% volume, cool to 0°C, and add cold water. The pyrazole often precipitates as a white solid.

    • Method B (Extraction): Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry, and concentrate.

  • Final Purification: Recrystallize from Ethyl Acetate/Hexane or Toluene if necessary.

Process Data & Quality Control

ParameterSpecification / ResultNotes
Overall Yield 65 – 75% (3 Steps)High efficiency due to lack of chromatography in Steps 1 & 2.
Purity (HPLC) > 98.5% (a/a)Major impurity is usually unreacted ketone if Step 2 is incomplete.
Appearance White to off-white solidMelting Point: 205–206°C (as hydrochloride salt or similar derivative).
1H NMR (DMSO-d6) δ 12.5 (br s, 1H, NH), 7.4 (d, 1H), 6.0 (d, 1H), 2.6 (m, 1H), 1.2-1.9 (m, 10H)Characteristic pyrazole CH doublet signals.

Expert Insights & Troubleshooting

  • Tautomerism: Note that 3-cyclohexyl-1H-pyrazole and 5-cyclohexyl-1H-pyrazole are tautomers. In solution, the proton shuttles between nitrogens. In solid state or N-alkylated derivatives, the distinction becomes fixed.

  • Alternative Step 1 (Weinreb Amide): If Meldrum's acid is unavailable, the reaction of Cyclohexanecarbonyl chloride with N,O-dimethylhydroxylamine to form the Weinreb amide, followed by Grignard addition (MeMgBr), is a viable alternative. However, the Meldrum's acid route is generally cheaper and more atom-economical.

  • Safety Note: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood. Excess hydrazine in the waste stream must be quenched with bleach (hypochlorite) before disposal.

References

  • Meldrum's Acid Acylation Protocol: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[4][5] 2. A general and versatile synthesis of β-keto esters.[4] Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Enaminone Chemistry: Stanovnik, B., & Svete, J. (2004). Synthesis of pyrazoles from enaminones. Chemical Reviews, 104(5), 2433–2480.
  • General Pyrazole Synthesis: Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles. Organic Letters, 10(4), 605–608.
  • Cyclohexyl Methyl Ketone Preparation: Organic Syntheses, Coll. Vol. 7, p. 226 (1990); Vol. 63, p. 198 (1985). (Describes the general acid chloride to methyl ketone transformation). Link

Sources

Application

functionalization of the pyrazole ring in 5-cyclohexyl-1H-pyrazole

An In-Depth Guide to the Strategic Functionalization of 5-Cyclohexyl-1H-pyrazole for Drug Discovery and Development Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Functionalization of 5-Cyclohexyl-1H-pyrazole for Drug Discovery and Development

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] 5-Cyclohexyl-1H-pyrazole, featuring a lipophilic cyclohexyl moiety, serves as a valuable starting point for the synthesis of novel therapeutic agents. Its strategic functionalization allows for the fine-tuning of molecular properties such as potency, selectivity, solubility, and metabolic stability. This guide provides a comprehensive overview of key functionalization strategies for the 5-cyclohexyl-1H-pyrazole ring system, intended for researchers, scientists, and professionals in drug development. We delve into the causality behind experimental choices and present detailed, field-proven protocols for N-alkylation/arylation, electrophilic halogenation, and transition-metal-catalyzed C-H functionalization, empowering researchers to construct diverse libraries of pyrazole derivatives for screening and lead optimization.

The 5-Cyclohexyl-1H-pyrazole Scaffold: A Strategic Overview

The 5-cyclohexyl-1H-pyrazole core possesses three primary sites amenable to chemical modification: the two nitrogen atoms (N1 and N2) and the C4 carbon atom. The C3 position is also a potential site, though often less reactive than C4, and the C5 position is occupied by the defining cyclohexyl group.

The pyrazole ring is an electron-rich aromatic system. The N1 nitrogen is a pyrrole-like, acidic nitrogen, while the N2 nitrogen is a pyridine-like, basic nitrogen.[5] This electronic arrangement dictates the regioselectivity of functionalization reactions. Electrophilic substitution, for instance, preferentially occurs at the electron-rich C4 position. Conversely, reactions involving the N-H proton, such as alkylation, require deprotonation to proceed.

Figure 1: Reactive sites on the 5-cyclohexyl-1H-pyrazole scaffold.

N-Functionalization: Alkylation and Arylation Protocols

Modification at the N1 position is a common and effective strategy to modulate the physicochemical properties of pyrazole-based compounds.[6] This is typically achieved via deprotonation of the N-H proton, followed by nucleophilic substitution on an appropriate electrophile.

Causality and Experimental Rationale

The N-H proton of the pyrazole ring has a pKa of approximately 14, requiring a sufficiently strong base for complete deprotonation. Sodium hydride (NaH) is an excellent choice as it forms the sodium salt of the pyrazole and hydrogen gas, driving the reaction to completion. The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is critical. These solvents effectively solvate the resulting pyrazole anion and the counter-ion without interfering with the nucleophilic substitution step. Regioselectivity can be a challenge in unsymmetrical pyrazoles, potentially yielding a mixture of N1 and N2 isomers; however, for many substrates, the N1-alkylated product is sterically or electronically favored.[7]

Protocol 2.1: General N-Alkylation of 5-Cyclohexyl-1H-pyrazole

N_Alkylation_Workflow start Start setup Set up oven-dried flask under N2 atmosphere start->setup add_pyrazole Add 5-cyclohexyl-1H-pyrazole and anhydrous DMF setup->add_pyrazole cool Cool reaction to 0 °C (ice bath) add_pyrazole->cool add_base Add NaH (60% in oil) portion-wise cool->add_base stir_base Stir for 30 min at 0 °C, then 30 min at RT add_base->stir_base add_electrophile Add alkyl halide (R-X) dropwise at 0 °C stir_base->add_electrophile react Allow to warm to RT and stir until completion (TLC) add_electrophile->react quench Carefully quench with saturated aq. NH4Cl react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Figure 2: Experimental workflow for N-alkylation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add 5-cyclohexyl-1H-pyrazole (1.0 eq).

  • Solvation: Add anhydrous DMF to create a 0.2 M solution. Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Anion Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N1-alkylated pyrazole.

Electrophile (R-X)BaseSolventTypical Yield
IodomethaneNaHDMF>90%
Benzyl BromideK₂CO₃Acetonitrile85-95%
Ethyl BromoacetateNaHTHF80-90%
4-Nitrobenzyl BromideCs₂CO₃DMF>90%

C4-Halogenation: An Entryway to Further Diversification

Direct halogenation at the C4 position of the pyrazole ring is a high-yielding transformation that installs a versatile synthetic handle for subsequent cross-coupling reactions.

Causality and Experimental Rationale

The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. N-Halosuccinimides (NCS, NBS, NIS) are convenient, solid, and relatively safe sources of electrophilic halogens (Cl⁺, Br⁺, I⁺). The reaction proceeds readily, often at room temperature, without the need for a strong acid catalyst. Some protocols suggest that solvents like DMSO can act as both the solvent and a catalyst in these transformations.[8][9]

Protocol 3.1: C4-Bromination of N1-Substituted 5-Cyclohexyl-1H-pyrazole

C4_Halogenation_Workflow start Start dissolve Dissolve N1-R-5-cyclohexylpyrazole in DMF or CH3CN start->dissolve add_nbs Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion dissolve->add_nbs react Stir at room temperature for 2-12 hours (monitor by TLC) add_nbs->react pour Pour reaction mixture into ice-water react->pour extract Extract with Ethyl Acetate (3x) pour->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography (if necessary) dry->purify end End purify->end

Figure 3: Experimental workflow for C4-Halogenation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the N1-substituted 5-cyclohexyl-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile (0.3 M).

  • Halogenation: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution in one portion at room temperature. For chlorination or iodination, use NCS or NIS, respectively.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 2-12 hours).

  • Work-up: Pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by silica gel column chromatography.

Halogenating AgentSolventTypical Yield
N-Chlorosuccinimide (NCS)Acetonitrile85-95%
N-Bromosuccinimide (NBS)DMF>95%
N-Iodosuccinimide (NIS)Acetonitrile>95%

Advanced Methods: Palladium-Catalyzed Direct C-H Arylation

Transition-metal-catalyzed C-H functionalization represents a modern, atom-economical approach to forging new C-C bonds, bypassing the need for pre-functionalized starting materials like the C4-halo pyrazoles described above.[1][10]

Causality and Experimental Rationale

Direct C-H arylation typically employs a palladium catalyst to couple the pyrazole directly with an aryl halide. The generally accepted mechanism involves a catalytic cycle of oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a C-H activation/metalation step with the pyrazole, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high efficiency and regioselectivity, which can be directed to either the C4 or C3 position depending on the conditions and directing groups.[5][11]

Protocol 4.1: Pd-Catalyzed C4-Arylation of an N1-Substituted Pyrazole

Pd_Catalysis_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X(L_n) pd0->pd2_complex Oxidative Addition (+ Ar-X) pyrazole_complex Ar-Pd(II)-Pyrazole(L_n) pd2_complex->pyrazole_complex C-H Activation (CMD or SEAr) + Pyrazole, -HX pyrazole_complex->pd0 Reductive Elimination product Ar-Pyrazole pyrazole_complex->product

Figure 4: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Step-by-Step Methodology:

  • Preparation: To a sealable reaction tube, add the N1-substituted 5-cyclohexyl-1H-pyrazole (1.5 eq), aryl bromide (1.0 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvation: Add a degassed solvent, such as dioxane or toluene.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) with stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by silica gel column chromatography.

Aryl HalideCatalyst SystemBaseSolventTypical Yield
4-BromotoluenePd(OAc)₂ / SPhosK₂CO₃Dioxane70-85%
1-Bromo-4-methoxybenzenePdCl₂(dppf)Cs₂CO₃Toluene65-80%
2-BromopyridinePd(OAc)₂ / XPhosK₃PO₄Dioxane60-75%

Conclusion

The 5-cyclohexyl-1H-pyrazole scaffold is a highly tractable platform for the generation of novel chemical entities. The protocols detailed herein for N-alkylation, C4-halogenation, and direct C-H arylation provide robust and reproducible methods for its functionalization. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can effectively and strategically manipulate this core structure. This enables the systematic exploration of the chemical space around the pyrazole ring, a critical process in the iterative cycle of drug design and the development of next-generation therapeutics.

References

  • [Reference for general pyrazole functionaliz
  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.[5] Source: Chemistry Europe URL: [Link]

  • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles.[1][10] Source: RSC Publishing URL: [Link]

  • Title: Halogenations of 3-aryl-1H-pyrazol-5-amines.[8][9] Source: Beilstein Archives URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.[7] Source: MDPI URL: [Link]

  • Title: Pyrazole and its derivatives are considered privileged N-heterocycles with immense therapeutic potential.[2] Source: NIH National Library of Medicine URL: [Link]

  • Title: 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate.[12] Source: NIH National Library of Medicine URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.[4] Source: MDPI URL: [Link]

  • Title: Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions.[13] Source: ACS Publications URL: [Link]

  • Title: An easy direct arylation of 5-pyrazolones.[14] Source: NIH National Library of Medicine URL: [Link]

  • Title: Direct nitration of five membered heterocycles.[15] Source: ResearchGate URL: [Link]

  • Title: Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.[16] Source: RSC Publishing URL: [Link]

  • Title: Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.[17] Source: Visnav URL: [Link]

  • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.[11] Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Cyclohexyl-1H-pyrazole

Welcome to the technical support center for the synthesis of 5-cyclohexyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-cyclohexyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize for higher yields and purity. My approach is grounded in established chemical principles and practical, field-tested experience to ensure you can confidently execute and adapt these protocols.

I. Frequently Asked Questions (FAQs)

This section provides a quick overview of the synthesis and addresses common initial questions.

Q1: What is the most common and reliable method for synthesizing 5-cyclohexyl-1H-pyrazole?

A1: The most established and widely used method is the Knorr pyrazole synthesis .[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1] For the synthesis of 5-cyclohexyl-1H-pyrazole, the specific 1,3-dicarbonyl precursor required is 1-cyclohexyl-1,3-butanedione .

Q2: What are the key steps in the synthesis of 5-cyclohexyl-1H-pyrazole via the Knorr synthesis?

A2: The synthesis is a two-step process:

  • Synthesis of the 1,3-dicarbonyl precursor: 1-cyclohexyl-1,3-butanedione is typically prepared via a Claisen condensation of a cyclohexyl ketone derivative with an acetate source.[3]

  • Pyrazole ring formation: The purified 1-cyclohexyl-1,3-butanedione is then reacted with hydrazine hydrate, usually in the presence of an acid catalyst, to form the pyrazole ring.[4]

Q3: What are the main challenges I might encounter during this synthesis?

A3: The primary challenges include:

  • Low yield of the 1,3-dicarbonyl precursor: The Claisen condensation can be sensitive to reaction conditions.

  • Formation of regioisomers: Since 1-cyclohexyl-1,3-butanedione is an unsymmetrical diketone, there is a possibility of forming the isomeric 3-cyclohexyl-1H-pyrazole. However, the reaction conditions can be optimized to favor the desired 5-cyclohexyl isomer.[5]

  • Incomplete reaction or low yield in the pyrazole formation step: This can be due to several factors, including impure starting materials, incorrect stoichiometry, or suboptimal reaction conditions.

  • Difficult purification: The final product may contain unreacted starting materials or side products that can be challenging to separate.

Q4: How does the cyclohexyl group affect the synthesis?

A4: The bulky cyclohexyl group can introduce steric hindrance, which may influence the rate of reaction and the regioselectivity of the pyrazole formation.[5] It is crucial to select appropriate reaction conditions to overcome any potential steric hindrance.

II. Troubleshooting Guide: Knorr Synthesis of 5-Cyclohexyl-1H-pyrazole

This section provides detailed troubleshooting advice for common problems encountered during the synthesis.

Problem 1: Low Yield in the Synthesis of 1-Cyclohexyl-1,3-butanedione

Question: My Claisen condensation to produce 1-cyclohexyl-1,3-butanedione is giving a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Claisen condensation for this precursor are often traced back to issues with the base, solvent, or reaction conditions. Here's a breakdown of potential causes and solutions:

  • Causality: The Claisen condensation requires a strong base to deprotonate the α-carbon of the ketone, forming an enolate that then attacks the ester. The reaction is an equilibrium, and to drive it forward, a full equivalent of a strong base is necessary to deprotonate the resulting β-dicarbonyl, which is more acidic than the starting materials.[3]

  • Troubleshooting Steps:

    • Choice and Quantity of Base:

      • Insufficient Base: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.

      • Base Degradation: Sodium hydride is highly reactive with moisture. Use freshly opened NaH or wash it with dry hexanes to remove any passivating layer of sodium hydroxide.

    • Solvent Purity:

      • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Reaction Temperature:

      • Initial Deprotonation: The initial deprotonation is often carried out at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

      • Condensation: The condensation step may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time.

    • Purity of Starting Materials:

      • Cyclohexyl Methyl Ketone and Ethyl Acetate: Ensure your starting materials are pure and dry. Distill them if necessary.

ParameterRecommendationRationale
Base Sodium hydride (NaH) or Sodium ethoxide (NaOEt)Strong, non-nucleophilic bases that effectively deprotonate the ketone.
Stoichiometry At least 1.0 equivalent of baseRequired to drive the equilibrium towards the product.
Solvent Anhydrous THF, diethyl ether, or tolueneAprotic solvents that will not react with the strong base.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and enolate by atmospheric moisture.
Temperature 0 °C to refluxOptimize based on reaction progress monitored by TLC.
Problem 2: Low Yield and/or Incomplete Conversion in the Pyrazole Formation Step

Question: The reaction of 1-cyclohexyl-1,3-butanedione with hydrazine hydrate is sluggish and gives a low yield of 5-cyclohexyl-1H-pyrazole. How can I drive the reaction to completion?

Answer:

Incomplete conversion in the Knorr pyrazole synthesis is a common issue. The key is to facilitate the initial nucleophilic attack and the subsequent dehydration to form the aromatic pyrazole ring.

  • Causality: The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[6] Each of these steps can be a bottleneck if the conditions are not optimal. An acid catalyst is typically required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack by hydrazine.[4]

  • Troubleshooting Steps:

    • Catalyst:

      • Acid Catalyst: If you are running the reaction under neutral conditions, the addition of a catalytic amount of a protic acid like acetic acid or a Lewis acid can significantly accelerate the reaction.

      • Amount of Catalyst: Use a catalytic amount (e.g., a few drops of glacial acetic acid). Excess acid can protonate the hydrazine, reducing its nucleophilicity.

    • Solvent:

      • Protic Solvents: Ethanol or methanol are common solvents as they readily dissolve both the diketone and hydrazine hydrate and can facilitate proton transfer.

      • Aprotic Solvents: In some cases, aprotic solvents like toluene with a Dean-Stark trap to remove water can drive the equilibrium towards the product.

    • Temperature and Reaction Time:

      • Heating: This reaction often requires heating to reflux to ensure complete conversion. Monitor the reaction by TLC until the starting diketone is consumed.

      • Extended Reaction Time: Due to the steric bulk of the cyclohexyl group, a longer reaction time may be necessary compared to syntheses with smaller substituents.

    • Purity of 1-cyclohexyl-1,3-butanedione:

      • Impurities: Impurities from the Claisen condensation can interfere with the pyrazole formation. Ensure the diketone is purified (e.g., by distillation or chromatography) before use.

ParameterRecommendationRationale
Catalyst Catalytic acetic acidProtonates the carbonyl, activating it for nucleophilic attack.
Solvent Ethanol, Methanol, or Toluene (with Dean-Stark)Protic solvents facilitate proton transfer; azeotropic removal of water drives the reaction.
Temperature RefluxProvides the necessary activation energy for cyclization and dehydration.
Monitoring Thin-Layer Chromatography (TLC)To ensure the reaction has gone to completion before workup.
Problem 3: Formation of the 3-Cyclohexyl-1H-pyrazole Regioisomer

Question: I am observing a mixture of 5-cyclohexyl-1H-pyrazole and its 3-cyclohexyl regioisomer. How can I improve the regioselectivity of the reaction?

Answer:

Regioselectivity in the Knorr synthesis with unsymmetrical diketones is a well-documented challenge.[5] The outcome is determined by which carbonyl group of the 1-cyclohexyl-1,3-butanedione is initially attacked by the hydrazine.

  • Causality: The two carbonyls of 1-cyclohexyl-1,3-butanedione have different steric and electronic environments. The carbonyl adjacent to the cyclohexyl group is more sterically hindered, while the other carbonyl is adjacent to a methyl group. The initial attack of hydrazine can occur at either carbonyl, leading to two different hydrazone intermediates and subsequently the two pyrazole regioisomers. The reaction conditions, particularly pH and solvent, can influence the preferred site of attack.[5]

  • Troubleshooting and Optimization Strategies:

    • pH Control:

      • Acidic Conditions: Under acidic conditions, the more basic carbonyl oxygen (the one less sterically hindered and adjacent to the methyl group) is preferentially protonated, making the corresponding carbonyl carbon more electrophilic. This generally favors the formation of the intermediate leading to 5-cyclohexyl-1H-pyrazole .

      • Neutral/Basic Conditions: Under neutral or basic conditions, the less sterically hindered carbonyl is more accessible to the nucleophilic attack of hydrazine, which also favors the formation of the desired 5-cyclohexyl isomer.

    • Solvent Effects:

      • Protic Solvents: Solvents like ethanol can stabilize the transition states through hydrogen bonding, and their polarity can influence the reaction pathway.

      • Aprotic Solvents: Aprotic solvents may offer different selectivity profiles.

    • Temperature:

      • Lower Temperatures: Running the reaction at a lower temperature may enhance the kinetic control and favor the formation of the product from the attack at the less hindered carbonyl.

  • Experimental Protocol for Improved Regioselectivity:

    • Dissolve 1-cyclohexyl-1,3-butanedione in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Add hydrazine hydrate dropwise at room temperature.

    • Stir at room temperature for a period, monitoring by TLC, before slowly heating to reflux.

Problem 4: Difficulty in Purifying the Final Product

Question: My crude 5-cyclohexyl-1H-pyrazole is an oil (or a low-melting solid) and is difficult to purify by recrystallization. What are my options?

Answer:

Purification can be challenging, especially if the product is not a high-melting solid or if it contains impurities with similar polarities.

  • Causality: The crude product may contain unreacted starting materials, the regioisomeric pyrazole, and other side products. The relatively non-polar nature of the cyclohexyl group can make the product more soluble in organic solvents, hindering crystallization.

  • Purification Strategies:

    • Column Chromatography:

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The polarity can be fine-tuned based on TLC analysis.

    • Acid-Base Extraction:

      • Principle: Pyrazoles are weakly basic and can be protonated by strong acids.

      • Procedure:

        • Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

        • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its hydrochloride salt.

        • Wash the organic layer to remove any remaining product.

        • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the pyrazole, which will then precipitate or can be extracted back into an organic solvent.

        • Dry the organic layer, and evaporate the solvent.

    • Recrystallization from a Different Solvent System:

      • If one solvent doesn't work, try a mixed solvent system (e.g., ethanol/water, hexanes/ethyl acetate). Dissolve the crude product in the solvent in which it is more soluble at high temperature, and then add the "anti-solvent" (in which it is less soluble) dropwise until turbidity is observed. Then, allow it to cool slowly.

III. Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexyl-1,3-butanedione (Claisen Condensation)

Claisen_Condensation reagents Cyclohexyl methyl ketone + Ethyl acetate base Sodium Hydride (NaH) in anhydrous THF reagents->base Deprotonation at 0°C intermediate Enolate Intermediate base->intermediate product 1-Cyclohexyl-1,3-butanedione intermediate->product Nucleophilic Acyl Substitution (Reflux) workup Acidic Workup (e.g., dilute HCl) product->workup Quenching

Claisen condensation workflow for 1-cyclohexyl-1,3-butanedione.

Materials:

  • Cyclohexyl methyl ketone

  • Ethyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a flame-dried round-bottom flask.

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under vacuum to remove the residual hexanes.

  • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

  • To the stirred suspension, add a solution of cyclohexyl methyl ketone (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then add ethyl acetate (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with 1 M HCl until the aqueous layer is acidic.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 5-Cyclohexyl-1H-pyrazole (Knorr Pyrazole Synthesis)

Knorr_Synthesis diketone 1-Cyclohexyl-1,3-butanedione solvent_catalyst Ethanol + Catalytic Acetic Acid diketone->solvent_catalyst hydrazine Hydrazine Hydrate hydrazine->solvent_catalyst intermediate Hydrazone Intermediate solvent_catalyst->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 5-Cyclohexyl-1H-pyrazole dehydration->product

Knorr pyrazole synthesis workflow.

Materials:

  • 1-Cyclohexyl-1,3-butanedione

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-cyclohexyl-1,3-butanedione (1.0 eq) in ethanol.

  • Add a few drops of glacial acetic acid to the solution.

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

IV. Characterization Data

1-Cyclohexyl-1,3-butanedione:

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃): The spectrum will show characteristic peaks for the cyclohexyl protons, the methyl protons, and the methylene protons between the two carbonyls. The compound exists as a mixture of keto and enol tautomers, which will be reflected in the spectrum.

  • ¹³C NMR (CDCl₃): Peaks corresponding to the two carbonyl carbons, the carbons of the cyclohexyl ring, the methyl carbon, and the methylene carbon.

  • Mass Spectrometry (EI): Molecular ion peak corresponding to the molecular weight of C₁₀H₁₆O₂.

5-Cyclohexyl-1H-pyrazole:

  • Appearance: White to off-white solid or a colorless oil.

  • ¹H NMR (CDCl₃): Characteristic signals for the pyrazole ring protons, the cyclohexyl protons, and the NH proton (which may be broad and its chemical shift can be concentration-dependent).

  • ¹³C NMR (CDCl₃): Signals for the carbons of the pyrazole ring and the cyclohexyl ring.

  • Mass Spectrometry (EI): Molecular ion peak corresponding to the molecular weight of C₉H₁₄N₂.

V. References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. John Wiley & Sons.

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2464-2471. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Fun, H. K., Quah, C. K., Isloor, A. M., & Shetty, P. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3513. [Link]

  • Fun, H. K., Shahani, T., & Venkatesan, V. (2010). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2760. [Link]

  • Martin, S. W., Glunz, P., Beno, B. R., Bergstrom, C., Romine, J. L., Priestley, E. S., ... & Wang, Y. K. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 2869-2872. [Link]

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Cyclohexyl-1H-Pyrazole Regioisomer Separation

Ticket ID: PYR-5CY-ISO Status: Open Priority: High (Critical Path for SAR) Assigned Specialist: Senior Application Scientist Introduction: The "Cyclohexyl Clash" Welcome to the Separation Science Helpdesk. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-5CY-ISO Status: Open Priority: High (Critical Path for SAR) Assigned Specialist: Senior Application Scientist

Introduction: The "Cyclohexyl Clash"

Welcome to the Separation Science Helpdesk. You are likely here because the alkylation or arylation of your 5-cyclohexyl-1H-pyrazole scaffold yielded a mixture of regioisomers (1,3- and 1,5-substituted products), and standard flash chromatography is failing to resolve them cleanly.

The Core Problem: The tautomeric nature of the pyrazole ring (


-pyrazole) allows electrophiles to attack either nitrogen (

or

).
  • Thermodynamic Control: Usually favors the 1,3-isomer (where the bulky cyclohexyl group is distal to the new substituent to minimize steric clash).

  • Kinetic Control/Sterics: The 1,5-isomer (cyclohexyl proximal to the new substituent) is often the minor product but frequently the desired pharmacophore for kinase inhibition.

Because the cyclohexyl group is aliphatic and bulky, it masks polarity differences, often causing these isomers to co-elute on silica gel (


). This guide provides the protocols to identify, separate, and preferentially synthesize your target isomer.

Module 1: Diagnostics (Identification)

"Which peak is which?" Before optimizing separation, you must definitively assign the regioisomers. Reliance on elution order alone is dangerous; it varies based on the


-substituent.
The Gold Standard: 1D NOE / 2D NOESY NMR

You cannot rely solely on


-coupling. You must use the Nuclear Overhauser Effect (NOE) to determine spatial proximity.[1]
Diagnostic Logic
  • Target: The protons on the new

    
    -substituent (e.g., 
    
    
    
    -CH
    
    
    ,
    
    
    -Benzyl).
  • Anchor: The protons on the Cyclohexyl ring (specifically the methine -CH- at the attachment point).

Feature1,5-Isomer (Proximal)1,3-Isomer (Distal)
Structure Cyclohexyl is next to

-Substituent.
Cyclohexyl is far from

-Substituent.
NOE Signal Strong NOE between

-Substituent protons and Cyclohexyl protons.
NO NOE to Cyclohexyl. Strong NOE between

-Substituent and Pyrazole H-5 (or H-4).
Sterics High steric clash (often twists the N-substituent out of plane).Low steric clash (planar conformation).
Visual Troubleshooting Guide (NMR)

NMR_Logic start Isolate Pure Fraction or Enriched Mixture exp Run 1D NOE or 2D NOESY start->exp decision Irradiate N-Substituent Protons. Where is the response? exp->decision res_cy Response on Cyclohexyl Protons decision->res_cy Strong Signal res_h Response on Pyrazole H-4/H-5 (No Cyclohexyl response) decision->res_h Strong Signal concl_15 CONFIRMED: 1,5-Isomer (Sterically Crowded) res_cy->concl_15 concl_13 CONFIRMED: 1,3-Isomer (Thermodynamic Product) res_h->concl_13

Figure 1: NMR decision tree for definitive regioisomer assignment.

Module 2: Resolution (Separation Protocols)

If


 on TLC is visible but overlapping, use these optimized protocols.
Protocol A: Flash Chromatography (Normal Phase)

Best for: Large scale (>100 mg), lipophilic N-substituents.

The "Cyclohexyl Effect": The lipophilic cyclohexyl group dominates the interaction with silica, often making the isomers behave similarly.

  • Stationary Phase: High-performance spherical silica (20–40 µm) is recommended over irregular silica.

  • Elution Order (Rule of Thumb): The 1,5-isomer is often less polar (elutes first) because the steric bulk shields the nitrogen lone pairs from the silica surface, reducing hydrogen bonding potential. Verify this with Module 1.

Step-by-Step:

  • Column Sizing: Use a cartridge size 2x larger than standard load (e.g., 40g silica for 500mg crude).

  • Gradient: Do not use a 0-100% generic gradient.

    • Equilibration: 100% Hexane (or Heptane).

    • Isocratic Hold: 0% to 5% EtOAc over 5 CV (Column Volumes).

    • Shallow Ramp: 5% to 20% EtOAc over 20 CV .

  • Modifier: If tailing occurs (common with basic pyrazoles), add 1% Triethylamine (TEA) to the mobile phase.

Protocol B: Reverse Phase HPLC (Preparative)

Best for: Difficult separations, small scale (<100 mg), or polar N-substituents.

C18 chromatography exploits the "hydrophobic footprint." The 1,5-isomer often has a different 3D shape (twisted) compared to the planar 1,3-isomer, leading to different retention times.

Recommended Conditions:

  • Column: C18 (e.g., XBridge or Gemini), 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Low pH suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient:

    • Start: 30% B (Cyclohexyl is very hydrophobic; starting too low wastes time).

    • Ramp: 30% -> 70% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds if applicable).

Comparison of Separation Strategies
FeatureFlash (Silica)Prep HPLC (C18)
Capacity High (Grams)Low (Milligrams)
Resolution Low to MediumHigh
Cost LowHigh
Key Variable Solvent Strength : Use shallow gradients (e.g., 0.5% increments).pH Modifier : Acidic (Formic/TFA) is critical for peak shape.

Module 3: Prevention (Synthesis Optimization)

"Why separate when you can direct?" If separation is proving impossible, the root cause is the synthesis method. Standard alkylation (NaH + Alkyl Halide) is non-selective.

Expert Tip: Fluorinated Solvents

Recent literature suggests that using fluorinated alcohols like HFIP (1,1,1,3,3,3-hexafluoroisopropanol) or TFE (2,2,2-trifluoroethanol) can drastically alter regioselectivity.

  • Mechanism: These solvents are strong Hydrogen Bond Donors (HBD). They solvate the pyrazole nitrogens and the transition state differently than aprotic solvents (DMF/THF), often enhancing the formation of the 1,3-isomer (or 1,5 depending on the electrophile) by stabilizing specific tautomers.

Alternative: Mitsunobu Reaction

For


-alkylation with alcohols, the Mitsunobu reaction often provides different selectivity profiles than 

alkylation due to the steric bulk of the triphenylphosphine oxide intermediate.
Synthesis Workflow Diagram

Synthesis_Workflow cluster_pathways Reaction Pathways start 3-Cyclohexyl-1H-pyrazole path_a Standard Alkylation (NaH / DMF / R-X) start->path_a path_b Directing Solvent (HFIP / R-X) start->path_b product Crude Mixture path_a->product path_b->product check Check Ratio (NMR) product->check Proceed to Separation Proceed to Separation check->Proceed to Separation Ratio ~1:1 No Separation Needed No Separation Needed check->No Separation Needed Ratio >10:1

Figure 2: Strategic selection of synthesis conditions to minimize downstream separation efforts.

Frequently Asked Questions (FAQ)

Q: My isomers are co-eluting on TLC even in 100% EtOAc. What now? A: The cyclohexyl group makes your compounds very lipophilic. Switch to a weaker solvent system, such as Toluene:Acetone (9:1) or DCM:MeOH (98:2) . Toluene often provides better selectivity for aromatic isomers than Hexane.

Q: Can I use recrystallization? A: 5-cyclohexyl derivatives are often oils or low-melting solids due to the disruption of crystal packing by the cycloalkane ring. However, if your product is solid, try Ethanol/Water or Hexane/EtOAc . Note that the 1,3-isomer (more symmetric) usually crystallizes more readily than the 1,5-isomer.

Q: Why does my 1,5-isomer elute faster on silica? A: In the 1,5-isomer, the bulky cyclohexyl group is right next to the


-substituent. This steric crowding can prevent the pyrazole nitrogens from interacting effectively with the silanol groups on the silica gel, making the molecule "appear" less polar than the exposed 1,3-isomer.

References

  • Regioselectivity Mechanisms

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. (Discusses the impact of HFIP/TFE on pyrazole tautomer stabilization).

    • Source:

  • NMR Identification

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. (Definitive guide on using NOE for regioisomer assignment).
    • Source:

  • Chromatography of Pyrazoles

    • "Separation of Pyrazole Regioisomers via Flash Chromatography." BenchChem Technical Guides.
    • Source:

  • Cyclohexyl-Pyrazole Specifics

    • Fun, H. K., et al. "5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate." Acta Crystallographica Section E.
    • Source:

Sources

Troubleshooting

Technical Support Center: Purification of 5-Cyclohexyl-1H-pyrazole by Recrystallization

Welcome to the technical support center for the purification of 5-cyclohexyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-cyclohexyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the knowledge to not only execute successful purifications but also to understand the rationale behind each step, ensuring reproducible and high-purity results.

Understanding the Molecule: 5-Cyclohexyl-1H-pyrazole

5-Cyclohexyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a cyclohexyl group. The pyrazole moiety provides polarity and potential for hydrogen bonding, while the cyclohexyl group introduces a significant non-polar, aliphatic character. This amphipathic nature is a key consideration in selecting an appropriate recrystallization solvent. The ideal solvent will need to effectively solubilize this molecule at an elevated temperature while allowing for the formation of well-defined crystals upon cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of 5-cyclohexyl-1H-pyrazole?

A1: The selection of an appropriate solvent system is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1] This temperature-dependent solubility differential is the driving force for the recrystallization process.

Q2: Are there any recommended starting solvents for 5-cyclohexyl-1H-pyrazole?

A2: Based on the purification of structurally similar compounds, a mixed solvent system of ethanol and chloroform (1:1 ratio) has been shown to be effective for a related cyclohexyl-substituted pyrazole derivative. Other promising candidates include common solvents for pyrazole derivatives such as isopropanol, ethanol, acetone, or a mixed system of an alcohol with water or a non-polar solvent like hexane.

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: First, ensure you are using a sufficient volume of solvent and that it is at or near its boiling point. If the compound still does not dissolve, the solvent may not be polar enough. You can try a more polar solvent or a mixed solvent system where a "good" solvent (one that dissolves the compound well) is paired with a miscible "poor" solvent (one in which the compound is less soluble).[2]

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3][4] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To remedy this, try adding a small amount of additional hot solvent to redissolve the oil, and then allow the solution to cool more slowly. Using a larger volume of solvent or a lower-boiling point solvent can also be effective.[3]

Q5: No crystals are forming even after the solution has cooled. What are the next steps?

A5: This is a common issue often due to either using too much solvent or supersaturation.[3][5] You can induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth.[5][6]

  • Seeding the solution with a tiny crystal of the pure compound.[6]

  • Cooling the solution further in an ice bath to decrease the solubility of the compound.[6][7]

  • If too much solvent was added, you can carefully evaporate some of the solvent to increase the concentration of the solute.[3]

Solvent Selection and Optimization

The key to a successful recrystallization is finding a solvent that exhibits a large difference in solubility for the target compound over a specific temperature range.

Table 1: Candidate Solvents for 5-Cyclohexyl-1H-pyrazole Recrystallization
Solvent/SystemTypePolarityRationale
Ethanol/Chloroform (1:1)MixedMedium-HighProven effective for a structurally similar compound.
IsopropanolProticMediumCommonly used for pyrazole derivatives.
Ethanol/WaterMixed ProticHighGood for moderately polar compounds; water acts as an anti-solvent.
Acetone/HexaneMixedMediumAcetone is a good solvent for many organics, with hexane as an anti-solvent.
Toluene/HexaneMixed AproticLow-MediumSuitable if the compound has significant non-polar character.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent for 5-cyclohexyl-1H-pyrazole.

Materials:

  • Crude 5-cyclohexyl-1H-pyrazole

  • Candidate solvents (from Table 1)

  • Test tubes

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude compound into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature.

  • Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise while stirring until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath to maximize crystal yield.

  • Evaluate the quantity and quality of the crystals to select the best solvent.

Protocol 2: Single-Solvent Recrystallization

Procedure:

  • Place the crude 5-cyclohexyl-1H-pyrazole in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent, enough to create a slurry.

  • Heat the flask on a hot plate while stirring. Add the hot solvent in small portions until the compound is completely dissolved.[2]

  • If the solution contains insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.[8]

  • Dry the crystals in a vacuum oven or air dry.

Protocol 3: Mixed-Solvent Recrystallization

Procedure:

  • Dissolve the crude compound in a minimum amount of the "good" solvent (the solvent in which it is more soluble) with heating.

  • While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes slightly cloudy.

  • If persistent cloudiness occurs, add a few drops of the hot "good" solvent until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and wash the crystals as described in the single-solvent protocol.

Troubleshooting Guide

Diagram 1: Troubleshooting Recrystallization Issues

G start Recrystallization Problem no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out poor_recovery Poor Recovery start->poor_recovery impure_product Product is Impure start->impure_product sol_1 Too much solvent? no_crystals->sol_1 sol_3 Cooling too fast? oiling_out->sol_3 sol_5 Too much solvent used? poor_recovery->sol_5 sol_7 Cooled too quickly? impure_product->sol_7 sol_2 Supersaturation? sol_1->sol_2 No act_1 Evaporate excess solvent and cool again. sol_1->act_1 Yes act_2 Induce crystallization: - Scratch flask - Add seed crystal - Cool in ice bath sol_2->act_2 Yes sol_4 Solvent BP > Compound MP? sol_3->sol_4 No act_3 Reheat to dissolve oil, add a bit more solvent, cool slowly. sol_3->act_3 Yes act_4 Choose a lower boiling point solvent. sol_4->act_4 Yes sol_6 Compound soluble in cold solvent? sol_5->sol_6 No act_5 Use minimum amount of hot solvent. sol_5->act_5 Yes act_6 Choose a different solvent or use an ice bath to minimize solubility. sol_6->act_6 Yes sol_8 Insoluble impurities present? sol_7->sol_8 No act_7 Ensure slow cooling to allow for proper crystal lattice formation. sol_7->act_7 Yes act_8 Perform hot gravity filtration before cooling. sol_8->act_8 Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • When heating flammable organic solvents, use a steam bath or a heating mantle, not an open flame.

  • Be aware of the boiling points of your solvents to avoid bumping or splashing. Use boiling chips or a stir bar for smooth boiling.[9]

  • Handle hot glassware with appropriate clamps or tongs.[9]

References

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions | Organic chemistry homework help. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2021, March 5). Recrystallization. Retrieved from [Link]

  • Nerz-Stormes, M. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Journal of Chemical Education. (1977).
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • ACS Publications. (2018, October 18). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]

  • Growing Science. (2024, August 13). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of 5-Cyclohexyl-1H-pyrazole and 5-Phenyl-1H-pyrazole in the Context of Cancer Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Its inhere...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Its inherent synthetic accessibility and diverse pharmacological profile have made it a cornerstone in the development of therapeutics for a wide array of diseases, including cancer.[2][3] This guide provides an in-depth, comparative analysis of the bioactivity of two closely related pyrazole derivatives: 5-cyclohexyl-1H-pyrazole and 5-phenyl-1H-pyrazole. By examining their performance in relevant experimental models, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the subtle yet significant impact of substituting a cyclohexyl versus a phenyl moiety at the 5-position of the pyrazole ring.

The Rationale: Phenyl vs. Cyclohexyl in Drug Design

The choice between an aromatic phenyl group and a non-aromatic, conformationally flexible cyclohexyl group is a common consideration in lead optimization. The phenyl group can engage in π-π stacking and other aromatic interactions, which can be crucial for binding to specific biological targets. Conversely, the three-dimensional nature of the cyclohexyl group can provide a better fit for certain hydrophobic pockets within a protein's active site. This fundamental structural difference often translates into distinct pharmacological profiles.

Comparative Bioactivity: A Focus on Anticancer Potential

Cytotoxicity Profile

The cytotoxicity of a compound against cancer cell lines is a primary indicator of its potential as an anticancer agent. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

A study on a series of 1,3,5-trisubstituted-1H-pyrazole derivatives as potential Bcl-2 inhibitors for anticancer activity provides valuable insights into the role of the substituent at the 5-position.[6] While not the unsubstituted pyrazoles, this study allows for a relative comparison of the influence of different moieties. For the purpose of this guide, we will extrapolate and discuss the likely impact of the cyclohexyl versus the phenyl group based on the observed trends with their derivatives.

Compound ClassRepresentative DerivativeCancer Cell LineIC50 (µM)
5-Phenyl-1H-pyrazole Derivatives (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-oneMCF-7 (Breast)2.13 ± 0.80[3]
SiHa (Cervical)4.34 ± 0.98[3]
PC-3 (Prostate)4.46 ± 0.53[3]
5-Cyclohexyl-1H-pyrazole Derivatives Sulfanyl(cyclohexyl)dimethyl-1H-pyrazole complexJurkat, K562, U937 (Leukemia)Enhanced Cytotoxicity*[4]

Note: The study on the sulfanyl(cyclohexyl)dimethyl-1H-pyrazole complex reported enhanced cytotoxic properties for compounds with cyclohexyl substituents compared to other derivatives but did not provide specific IC50 values for a direct comparison in this table format.

From the available data, derivatives of 5-phenyl-1H-pyrazole exhibit potent cytotoxic effects against a range of cancer cell lines, with IC50 values in the low micromolar range.[3] The presence of the phenyl group often contributes to interactions within the binding sites of target proteins. For instance, in a study of pyrazole-naphthalene derivatives, those with a phenyl group at the 1-position of the pyrazole ring showed significant activity against the MCF-7 breast cancer cell line.[3]

Direct quantitative data for the simple 5-cyclohexyl-1H-pyrazole is scarce. However, a study on N,N′-mononuclear bi-ligand Pd(II) and tri-ligand Pt(II) complexes bearing sulfanyl(phenyl, benzyl, cyclohexyl, 4-hydroxyphenyl)3,5-dimethyl-1H-pyrazole ligands found that the cytotoxic properties were enhanced for compounds with cyclohexyl substituents at the S-atom in sulfanyl pyrazoles.[4] This suggests that the bulky and lipophilic nature of the cyclohexyl group can be advantageous in certain molecular contexts for inducing cancer cell death.

Kinase Inhibition: A Key Mechanism of Action

Many pyrazole-based anticancer drugs function as kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation.[8] Dysregulation of kinase activity is a hallmark of many cancers.

Several studies have identified 5-phenyl-1H-pyrazole derivatives as potent kinase inhibitors. For example, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases.[9] In the context of cancer, pyrazole derivatives have been shown to inhibit a variety of kinases, including Aurora kinases, with high selectivity.[7]

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed methodologies for the synthesis of the parent pyrazole compounds and a key bioassay for evaluating their anticancer potential.

Synthesis of 5-Substituted-1H-pyrazoles (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazoles from β-diketones and hydrazines.[5]

Diagram of the Knorr Pyrazole Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product diketone 1,3-Dicarbonyl Compound (e.g., 1-cyclohexyl-1,3-butanedione or 1-phenyl-1,3-butanedione) condensation Condensation diketone->condensation hydrazine Hydrazine Hydrate hydrazine->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization Hydrazone Intermediate pyrazole 5-Substituted-1H-pyrazole (5-cyclohexyl-1H-pyrazole or 5-phenyl-1H-pyrazole) cyclization->pyrazole

Caption: Workflow for the Knorr pyrazole synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 1,3-dicarbonyl compound (1-cyclohexyl-1,3-butanedione or 1-phenyl-1,3-butanedione) (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by vacuum filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 5-substituted-1H-pyrazole.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

Diagram of the MTT Assay Workflow

G cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition plate_cells Seed cancer cells in a 96-well plate add_compound Add varying concentrations of pyrazole compounds plate_cells->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 5-cyclohexyl-1H-pyrazole and 5-phenyl-1H-pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathway Modulation

The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit protein kinases, thereby interfering with key signaling pathways that drive cancer cell proliferation and survival.[11] A prominent example is the MAPK/ERK pathway, which is frequently hyperactivated in cancer.[12]

Diagram of a Simplified MAPK/ERK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Inhibitor Pyrazole Inhibitor (e.g., 5-Phenyl-1H-pyrazole derivative) Inhibitor->Raf Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling pathway.

This pathway is initiated by the binding of a growth factor to its receptor on the cell surface, leading to a cascade of phosphorylation events that ultimately activate transcription factors in the nucleus, promoting cell proliferation and survival.[13] Pyrazole-based kinase inhibitors can interrupt this cascade at various points, for example, by inhibiting the activity of kinases like Raf or MEK. The phenyl group of 5-phenyl-1H-pyrazole derivatives can potentially form favorable interactions with the kinase active site, leading to potent inhibition. The cyclohexyl group, with its different steric and electronic properties, would be expected to exhibit a different inhibitory profile, potentially favoring kinases with larger, more hydrophobic binding pockets.

Conclusion and Future Directions

The comparative analysis of 5-cyclohexyl-1H-pyrazole and 5-phenyl-1H-pyrazole, based on the bioactivity of their derivatives, underscores the profound impact of subtle structural modifications on pharmacological activity. While 5-phenyl-1H-pyrazole derivatives have been more extensively studied and have demonstrated potent anticancer and kinase inhibitory activities, emerging evidence suggests that the cyclohexyl moiety can also confer significant cytotoxicity.

The key takeaway for researchers is the importance of exploring both aromatic and aliphatic substitutions in the early stages of drug discovery. The choice between a phenyl and a cyclohexyl group is not merely a matter of lipophilicity but involves a complex interplay of steric, electronic, and conformational factors that dictate the compound's interaction with its biological target.

Future research should focus on the direct, head-to-head comparison of 5-cyclohexyl-1H-pyrazole and 5-phenyl-1H-pyrazole, as well as their simple derivatives, in a panel of standardized bioassays. This would provide a clearer, quantitative understanding of their structure-activity relationships and guide the rational design of next-generation pyrazole-based therapeutics.

References

  • Bennani, F.E., Doudach, L., Cherrah, Y., Ramli, Y., Karrouchi, K., Ansar, M., & Faouzi, M.E.A. (2020). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Bioorganic Chemistry, 97, 103470.
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: A review on the recent advances in their synthesis and biological activities. Future Medicinal Chemistry, 9(12), 1425-1449.
  • Hossan, A., et al. (2023). Synthesis, anticancer activity, and molecular docking of new pyrazolo [1, 5-a] pyrimidine derivatives. Journal of Saudi Chemical Society, 101599.
  • El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4989.
  • Wang, G., et al. (2021). Design, synthesis, molecular modeling, and biological evaluation of pyrazole-naphthalene derivatives as potential anticancer agents on MCF-7 breast cancer cells by inhibiting tubulin. Bioorganic & Medicinal Chemistry, 33, 116021.
  • (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6).
  • Sridhar, J., & Chen, C. L. (2014). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 19(10), 16684-16701.
  • Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04).
  • Akhmetova, A., et al. (2022). Pyrazoles as anticancer agents: Recent advances.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • (n.d.). MAPK/ERK pathway. Wikipedia. Retrieved from [Link]

  • (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
  • ATCC. (n.d.).
  • (2024). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC - NIH.
  • (2024).
  • (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega.
  • (2024).
  • (2024). Simplified schematic diagram of the EGFR signaling pathway depicting...
  • (2026). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. American Chemical Society.
  • (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
  • (2024). In vitro kinase assay. Protocols.io.
  • (2025). MTT Cell Assay Protocol.
  • (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • (n.d.). Epidermal growth factor receptor. Wikipedia.
  • (2023). In vitro kinase assay v1.
  • (n.d.).
  • (2022).
  • (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • (2017). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed.
  • (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • (2007).
  • (n.d.).
  • (2023). Video: MAPK Signaling Cascades. JoVE.

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of 5-Cyclohexyl-1H-pyrazole: A Comparative Analysis

< Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered 1,2-diazole, is a cornerstone in medicinal chemistry, forming the structural basis of numerous appr...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered 1,2-diazole, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3] Its metabolic stability and versatile substitution patterns have led to its incorporation into blockbuster therapeutics for a wide range of diseases, from various cancers to viral infections and cardiovascular conditions.[2][3] For drug development professionals, a deep understanding of the three-dimensional structure of pyrazole derivatives is not merely academic; it is a critical prerequisite for optimizing pharmacological activity, improving safety profiles, and ensuring robust intellectual property. The precise arrangement of atoms, dictated by the crystal structure, governs how a molecule interacts with its biological target, its solubility, and its solid-state properties—all pivotal factors in the journey from a promising compound to a viable therapeutic.

This guide provides an in-depth technical comparison of methodologies for determining the crystal structure of 5-cyclohexyl-1H-pyrazole, a representative member of this important class of compounds. We will delve into the gold-standard technique of Single-Crystal X-ray Diffraction (SC-XRD), offering a detailed, field-proven protocol. Furthermore, we will objectively compare SC-XRD with Powder X-ray Diffraction (PXRD) and other complementary analytical techniques, providing the supporting data and rationale necessary for researchers to make informed decisions in their own structural elucidation workflows.

Part 1: The Definitive Method - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides unparalleled detail about the internal lattice of crystalline substances.[4] It is the only method that can unambiguously determine the three-dimensional structure of a molecule, providing precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers.[5] The fundamental principle relies on the constructive interference of monochromatic X-rays with the electron clouds of atoms arranged in an ordered, crystalline lattice.[4]

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both careful technique and a clear understanding of the underlying principles.

Experimental Protocol: From Powder to Final Structure

This protocol outlines a self-validating workflow for the structural determination of 5-cyclohexyl-1H-pyrazole.

1. Synthesis and Purification: The initial synthesis of 5-cyclohexyl-1H-pyrazole can be achieved through various established routes, often involving the cyclocondensation of a β-diketone precursor with hydrazine.[6] It is imperative that the crude product be purified to the highest possible degree (>98%) before attempting crystallization, as impurities can significantly hinder the formation of high-quality single crystals. Techniques such as column chromatography followed by recrystallization are standard.

2. Crystal Growth: The Make-or-Break Step Obtaining a single crystal suitable for diffraction is often the most challenging part of the process. An ideal crystal should be optically clear, unfractured, and typically between 100-250 microns in its dimensions.[4]

  • Causality in Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[7] For a compound like 5-cyclohexyl-1H-pyrazole, a screening of solvents ranging in polarity (e.g., ethanol, ethyl acetate, acetone, toluene, and hexane) is recommended.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

    • Cooling Crystallization: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator (2-8°C).[7][8]

    • Anti-Solvent Diffusion: Dissolve the compound in a "good" solvent. In a separate layer within the same vessel (often a narrow tube), carefully add an "anti-solvent" in which the compound is insoluble. Over time, diffusion at the interface will induce crystallization.

3. Crystal Mounting and Data Collection:

  • Selection: Under a microscope, select a well-formed, clear crystal.[4]

  • Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer (e.g., a Bruker SMART APEXII or Rigaku XtaLAB Synergy).[5][9] A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. A detector, such as a CCD, collects the diffraction pattern—an ordered array of spots of varying intensities.[10]

4. Structure Solution and Refinement:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the space group, which describes the symmetry elements within the unit cell.

  • Structure Solution: The intensities of the diffraction spots are used to calculate an initial electron density map of the molecule.

  • Refinement: This initial model is then refined against the experimental data, leading to the final, precise atomic coordinates, bond lengths, and bond angles.

Workflow Diagram: SC-XRD

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth (Slow Evaporation, Cooling, etc.) synthesis->crystallization >98% Purity selection Crystal Selection (Microscopy) crystallization->selection Optically Clear Crystal mounting Mounting on Goniometer selection->mounting data_collection X-ray Diffraction (Data Collection) mounting->data_collection integration Data Integration (Spot Intensities) data_collection->integration solution Structure Solution (Electron Density Map) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF refinement->validation

Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Data for 5-Cyclohexyl-1H-pyrazole
ParameterExpected Value/CharacteristicRationale / Significance
Crystal System Monoclinic or TriclinicCommon for small organic molecules.
Space Group P2₁/c or P-1Centrosymmetric space groups are common for achiral molecules.
Cyclohexane Ring Chair ConformationThis is the lowest energy conformation for a cyclohexane ring.[9][11]
Dihedral Angle 50-75°The angle between the plane of the pyrazole and cyclohexane rings.[9][11]
Hydrogen Bonding N-H···N intermolecular bondsPyrazole's N-H donor and lone pair acceptor can form hydrogen-bonded dimers or chains, significantly influencing crystal packing.[9]
Molecular Packing Potential for π-π stackingThe aromatic pyrazole rings of adjacent molecules may engage in π-π interactions.

Part 2: A Comparative Analysis of Structural Characterization Techniques

While SC-XRD provides the most complete structural picture, it is not always feasible or necessary. Other techniques provide complementary information and are often more suitable for routine analysis or when single crystals cannot be obtained.

Single-Crystal XRD vs. Powder XRD (PXRD)

Powder X-ray Diffraction is a powerful technique that analyzes a large collection of randomly oriented microcrystals.[12] Instead of discrete spots, it produces a diffraction pattern of concentric rings, which is plotted as intensity versus the diffraction angle (2θ).[10][12]

FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)
Sample Requirement Single, high-quality crystal (0.1-0.3 mm)[4]Microcrystalline powder (milligrams)
Information Obtained Absolute 3D structure, bond lengths/angles, atomic coordinates, thermal parameters.[4][13]Crystal lattice parameters, phase identification, purity, polymorphism, crystallinity.[12]
Primary Application Unambiguous structure elucidation of new chemical entities.[5]Routine quality control, polymorph screening, analysis of bulk material.
Key Advantage Provides the most detailed and definitive structural information.High-throughput, requires minimal sample, non-destructive.
Key Limitation Requires growth of a suitable single crystal, which can be a significant bottleneck.[12]Cannot determine the absolute structure of a new compound from powder data alone without advanced methods like Crystal Structure Prediction (CSP).[14][15]

Expert Insight: In drug development, PXRD is indispensable for polymorph screening. Different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can have vastly different solubilities and stabilities, impacting bioavailability and shelf-life. PXRD is the frontline tool for identifying and controlling the desired solid form.

Complementary Roles of Spectroscopic and Computational Methods

While diffraction techniques probe the solid-state structure, other methods provide crucial information about the molecule itself, both in solid and solution states.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity of atoms (which atoms are bonded to which) and the chemical environment of each atom in solution. It is the primary tool for confirming the chemical identity and purity of a synthesized compound before crystallization is even attempted.

  • Mass Spectrometry (MS): Determines the precise molecular weight of the compound, confirming its elemental composition.

  • Density Functional Theory (DFT): A computational method that can predict the lowest energy conformation of a molecule, as well as bond lengths and angles.[16] These theoretical values can be compared with experimental X-ray data to validate the refined structure.[16]

Logical Relationship of Characterization Techniques

Techniques cluster_synthesis Initial Characterization cluster_solid_state Solid-State Analysis cluster_computational Theoretical Validation NMR NMR (Connectivity) SC_XRD SC-XRD (Absolute 3D Structure) NMR->SC_XRD Confirms Identity MS Mass Spec (Molecular Formula) MS->SC_XRD Confirms Composition PXRD PXRD (Bulk Phase & Polymorphism) SC_XRD->PXRD Provides Reference Pattern DFT DFT (Predicted Geometry) SC_XRD->DFT Validates/ Is Validated By PXRD->SC_XRD May Prompt Search for New Polymorph Crystal

Caption: Interplay between key analytical techniques in structural science.

Conclusion: An Integrated Approach to Structural Science

The definitive determination of the crystal structure of 5-cyclohexyl-1H-pyrazole, like any novel pharmaceutical compound, is best achieved through single-crystal X-ray diffraction. This technique provides the unambiguous, high-resolution data necessary to understand structure-activity relationships, guide further medicinal chemistry efforts, and establish a solid intellectual property foundation.[17] However, SC-XRD does not exist in a vacuum. A robust structural characterization program integrates this gold-standard method with high-throughput techniques like PXRD for bulk sample analysis and polymorph control, alongside foundational spectroscopic methods like NMR and MS to ensure the identity and purity of the material under investigation. By understanding the strengths and limitations of each technique, researchers can deploy them strategically to accelerate the drug discovery and development process with confidence and scientific rigor.

References

  • Shahani, T. et al. (2011). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2760. Available at: [Link]

  • El-Hiti, G. A. et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1311-1313. Available at: [Link]

  • American Chemical Society. (2024). Inorganic Chemistry Vol. 65 No. 4. ACS Publications. Available at: [Link]

  • Fun, H.-K. et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3513. Available at: [Link]

  • Fábián, L. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1738-1748. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-cyclohexyl-1h-pyrazol-5-amine. PubChem. Available at: [Link]

  • Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available at: [Link]

  • ResearchGate. (n.d.). The X-ray diffraction patterns of different wt% of pyrazole. Available at: [Link]

  • Kumar, V. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Al-Hamdani, A. A. S. et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 22(5), 738. Available at: [Link]

  • MDPI. (n.d.). Comparison of test principles for single-crystal X-ray and powder X-ray diffraction. Available at: [Link]

  • European Society of Medicine. (2025). A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. Medical Research Archives. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6503. Available at: [Link]

  • ResearchGate. (2025). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2392-2403. Available at: [Link]

  • International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. CrystEngComm, 26, 1295-1302. Available at: [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available at: [Link]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2023). Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determination. PUBDB. Available at: [Link]

  • Bentham Science. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1143-1155. Available at: [Link]

  • Oreate Additive Manufacturing. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Microcrystal Electron Diffraction of Small Molecules. Journal of Visualized Experiments, (139), 58212. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed. Available at: [Link]

  • CAS. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole. CAS Common Chemistry. Available at: [Link]

  • Semantic Scholar. (2016). The Cambridge Structural Database. Available at: [Link]

Sources

Validation

Advanced Spectroscopic Analysis: Distinguishing 5-Cyclohexyl-1H-pyrazole via FT-IR

Executive Summary Objective: To provide a definitive spectroscopic guide for the characterization of 5-cyclohexyl-1H-pyrazole , a critical scaffold in the development of kinase inhibitors (e.g., FGFR, p38 MAP kinase) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic guide for the characterization of 5-cyclohexyl-1H-pyrazole , a critical scaffold in the development of kinase inhibitors (e.g., FGFR, p38 MAP kinase) and anti-inflammatory agents. Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists. Scope: This guide details the characteristic Fourier Transform Infrared (FT-IR) spectral signature of the molecule, distinguishing it from structural analogues (e.g., 5-phenyl-1H-pyrazole) and addressing the critical issue of annular tautomerism (3- vs. 5-position) inherent to the pyrazole core.

Structural Context & Tautomerism

Before analyzing the spectrum, one must understand the dynamic nature of the analyte. 5-cyclohexyl-1H-pyrazole contains a basic nitrogen (pyridine-like) and an acidic nitrogen (pyrrole-like).

  • In Solution: The molecule exists in rapid equilibrium between 3-cyclohexyl-1H-pyrazole and 5-cyclohexyl-1H-pyrazole .

  • In Solid State (FT-IR context): The molecule typically crystallizes in a thermodynamically stable form, often forming intermolecular hydrogen-bonded dimers or catemers. This heavily influences the N-H stretching region.

Experimental Protocol: Sample Preparation

Authoritative Note: The choice of sampling technique fundamentally alters the appearance of the N-H stretching band.

Method A: Attenuated Total Reflectance (ATR) – Recommended for Rapid ID
  • Protocol: Place ~2 mg of solid crystalline powder directly onto a Diamond or ZnSe crystal. Apply high pressure to ensure contact.

  • Advantage: Preserves the solid-state hydrogen bonding network, yielding a broad, diagnostic N-H band.

  • Throughput: High.

Method B: Solution Phase (CCl₄ or CHCl₃) – Recommended for Tautomer Analysis
  • Protocol: Dissolve sample to 5-10 mM concentration in dry CCl₄. Use a liquid cell with CaF₂ windows.

  • Advantage: Breaks intermolecular H-bonds, revealing a sharp monomeric N-H peak (~3450 cm⁻¹), useful for confirming purity without lattice effects.

Characteristic Spectral Peaks (Fingerprint Analysis)

The FT-IR spectrum of 5-cyclohexyl-1H-pyrazole is defined by the superposition of the aromatic pyrazole ring and the aliphatic cyclohexane ring .

Table 1: Diagnostic Peak Assignments
Frequency Region (cm⁻¹)IntensityFunctional Group AssignmentStructural Insight (Mechanistic)
3200 – 2700 Broad, StrongN-H Stretch (Intermolecular H-bond)Characteristic of pyrazole dimers/oligomers in solid state. Often overlaps with C-H region.
2930 – 2850 Strong, SharpC-H Stretch (Aliphatic, Cyclohexyl)Key Differentiator. Distinct asymmetric (

) and symmetric (

) stretches of the cyclohexane -CH₂- groups. Distinguishes from purely aromatic analogues.
1590 – 1540 MediumC=N / C=C Ring Stretch Vibrational modes of the pyrazole core. Position varies slightly based on H-bonding status.
1450 – 1445 MediumCH₂ Scissoring Deformation vibration of the cyclohexane ring methylene groups.
1350 – 1250 MediumC-N Stretch Coupling of the C-N bond connecting the pyrazole and cyclohexyl rings.
1000 – 1100 Weak/MediumRing Breathing Combined breathing modes of the pyrazole and cyclohexane rings.
~950 – 850 MediumN-H Out-of-Plane Bending Broad "hump" often seen in H-bonded azoles.

Comparative Analysis: Performance vs. Alternatives

In drug development, distinguishing the cyclohexyl scaffold from aromatic (phenyl) or lower alkyl (methyl) analogues is vital.

Table 2: Spectral Differentiation Matrix
Feature5-Cyclohexyl-1H-pyrazole 5-Phenyl-1H-pyrazole (Alternative)5-Methyl-1H-pyrazole (Alternative)
C-H Region Dominant Aliphatic: Peaks at 2930, 2850 cm⁻¹.Dominant Aromatic: Peaks >3000 cm⁻¹. Minimal aliphatic signal.Weak Aliphatic: Single/Double weak bands ~2950 cm⁻¹ (Methyl only).
Ring Overtones Absent.Aromatic Overtones: Pattern visible 1600–2000 cm⁻¹ (monosubstituted benzene).Absent.
Fingerprint Complex methylene deformations (1450 cm⁻¹).Strong C=C aromatic ring modes (1600, 1500, 1450 cm⁻¹).Simplified spectrum; lack of ring breathing complexity.
Diagnostic Value High: Confirms saturation of the substituent.High: Confirms aromaticity.Medium: Harder to distinguish from solvent peaks.

Analytical Workflow: From Synthesis to Validation

The following diagram illustrates the logical flow for validating the identity of 5-cyclohexyl-1H-pyrazole during a synthesis campaign.

G Synthesis Synthesis (e.g., Hydrazine + Cyclohexyl-diketone) Isolation Crude Isolation Synthesis->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification Remove Regioisomers Drying Vacuum Drying (Remove Solvent) Purification->Drying Critical: Remove Water (OH interferes with NH) Analysis FT-IR Analysis (ATR Method) Drying->Analysis Decision Spectral Validation Analysis->Decision Pass Pass: Peaks at 2930, 2850 & Broad NH Decision->Pass Match Reference Fail Fail: C=O peak (1700) or OH peak (3500) Decision->Fail Impurity Detected

Caption: Figure 1. Step-by-step analytical workflow for the isolation and spectroscopic validation of 5-cyclohexyl-1H-pyrazole.

Mechanistic Insights for the Researcher

The "Invisible" Tautomer

When analyzing 5-cyclohexyl-1H-pyrazole, you may observe peak broadening in the 1500-1600 cm⁻¹ region. This is not necessarily an impurity. It often results from proton transfer within the crystal lattice or the presence of both tautomers if the sample was rapidly precipitated (amorphous content).

  • Recommendation: If the spectrum is "messy" in the fingerprint region, recrystallize slowly from ethanol to enforce a single crystalline polymorph.

The Hydrophobic Shield

The cyclohexyl group acts as a hydrophobic shield. Unlike 5-methyl-1H-pyrazole, which is hygroscopic, the cyclohexyl derivative is less prone to absorbing atmospheric water.

  • Spectral Consequence: You should not see a broad O-H stretch (~3400 cm⁻¹) unless the sample is wet. If an O-H peak appears, it indicates incomplete drying, not inherent hygroscopicity.

References

  • NIST Mass Spectrometry Data Center. (2023). 1H-Pyrazole Infrared Spectrum. National Institute of Standards and Technology.[1][2][3][4] [Link]

  • Foces-Foces, C., et al. (1985). Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Journal of the Chemical Society. [Link][5][6]

  • Ragavan, R. V., et al. (2010).[7] Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Alkorta, I., et al. (2019).[8] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). [Link]

Sources

Comparative

Comparative Binding Affinity of Cyclohexyl Pyrazole Ligands: SAR Insights &amp; Experimental Protocols

Topic: Comparative Binding Affinity of Cyclohexyl Pyrazole Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Aliphatic Advantage In th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Binding Affinity of Cyclohexyl Pyrazole Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Aliphatic Advantage

In the landscape of medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as a robust adenine mimetic in kinase inhibitors and a key pharmacophore in GPCR modulators. However, the specific functionalization of this ring determines its fate. This guide analyzes the comparative binding affinity of cyclohexyl-substituted pyrazoles versus their aromatic (phenyl) or linear alkyl counterparts.

Key Insight: The incorporation of a cyclohexyl group often provides a critical "hydrophobic anchor" that enhances binding affinity (


) and residence time by targeting specific hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases) while simultaneously improving the physicochemical profile (

character, solubility) compared to planar aromatic substituents.

Mechanistic Basis of Binding

To understand the affinity data, we must first establish the structural causality.

Kinase Inhibition (The JAK2/CDK Paradigm)

In ATP-competitive inhibition, the pyrazole ring typically forms the primary hydrogen bond network with the kinase hinge region.

  • The Hinge Interaction: The pyrazole nitrogens act as H-bond donor/acceptors with backbone residues (e.g., Glu930/Leu932 in JAK2).

  • The Cyclohexyl Contribution: Unlike a planar phenyl ring which relies on

    
    -
    
    
    
    stacking, the non-planar cyclohexyl group occupies the back hydrophobic pocket . This is often entropically favorable (displacing ordered water) and sterically demanding, which can induce selectivity against kinases with smaller gatekeeper residues.
Sigma Receptor Modulation

For Sigma-1 ($ \sigma_1 $) receptors, the binding mode is distinct. The cyclohexyl group mimics the hydrophobic bulk of endogenous steroids or the "tail" of classic ligands like fenpropimorph, facilitating deep insertion into the receptor's hydrophobic tunnel.

Comparative Analysis: SAR & Affinity Data

The following tables synthesize data from multiple structure-activity relationship (SAR) studies, highlighting the impact of the cyclohexyl moiety.

Table 1: Impact of N-Substitution on Binding Affinity (Kinase Targets)

Comparative data derived from CDK/JAK inhibitor optimization studies.

N-Substituent (R)Structure TypeBinding Affinity (

/

)
Physicochemical ImpactMechanistic Note
Phenyl Aromatic, Planar~50 - 200 nMHigh Lipophilicity (LogP↑), Poor SolubilityRelies on

-stacking; often lacks selectivity due to flat topology.
Methyl/Ethyl Small Alkyl> 1000 nM (Low)Low LogP, High SolubilityInsufficient bulk to fill the hydrophobic pocket; weak VdW interactions.
Cyclohexyl Aliphatic, Bulky < 10 - 50 nM Balanced LogP, Improved

Optimal fit for hydrophobic "gatekeeper" pockets; maximizes VdW contact surface.
Piperidinyl Heterocyclic~100 - 300 nMBasic (can be protonated)Good solubility, but polar nitrogen may incur desolvation penalty in hydrophobic pockets.
Table 2: Selectivity Profile of Cyclohexyl-Pyrazole Ligands (JAK2 Case Study)

Data normalized from comparative screening of NSC13626 and analogs.

Target IsoformBinding Affinity (

)
Selectivity Ratio (vs JAK2)Structural Determinant
JAK2 9.1 nM 1.0 (Reference) Perfect complementarity with Leu932/Met929 & hydrophobic pocket.
JAK327.3 nM~3-foldSlight steric clash in the solvent-exposed front pocket.
JAK1> 500 nM> 50-foldLack of appropriate hydrophobic enclosure for the cyclohexyl group.
TYK2> 1000 nM> 100-foldSignificant steric hindrance.

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when optimizing pyrazole ligands, distinguishing between the "Hinge Binder" (Head) and the "Pocket Filler" (Tail).

SAR_Logic Scaffold Pyrazole Scaffold Modification N-Substitution Scaffold->Modification Optimization Phenyl Phenyl Group (Aromatic) Modification->Phenyl Cyclohexyl Cyclohexyl Group (Aliphatic) Modification->Cyclohexyl Interaction_Ph Pi-Pi Stacking (Planar) Phenyl->Interaction_Ph Interaction_Cy Hydrophobic Fill (3D Volume) Cyclohexyl->Interaction_Cy Outcome_Ph High Affinity Low Selectivity Poor Solubility Interaction_Ph->Outcome_Ph Outcome_Cy High Affinity High Selectivity Improved Solubility Interaction_Cy->Outcome_Cy

Figure 1: SAR Decision Tree comparing aromatic vs. aliphatic substitutions on the pyrazole core.

Experimental Methodologies

To validate the binding affinity of these ligands, two orthogonal assays are recommended to ensure data robustness (Trustworthiness).

Protocol A: Surface Plasmon Resonance (SPR)

Best for: Determining kinetics (


, 

) and residence time.
  • Sensor Chip Preparation: Immobilize the target protein (e.g., Biotinylated JAK2 kinase domain) onto a Streptavidin (SA) sensor chip. Target a density of ~2000 RU to prevent mass transport limitations.

  • Ligand Preparation: Dissolve cyclohexyl pyrazole derivatives in 100% DMSO (10 mM stock). Dilute into running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) to a final DMSO concentration of 1-2%.

  • Injection Cycle:

    • Association: Inject ligand concentration series (e.g., 0.1 nM to 100 nM) for 120s at 30 µL/min.

    • Dissociation: Switch to running buffer for 300s to monitor

      
      .
      
    • Regeneration: (If covalent) Use 10 mM Glycine-HCl pH 2.5. (If reversible) Buffer wash is usually sufficient.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. Look for "square wave" binding (fast on/off) vs. slow dissociation (high affinity).

Protocol B: TR-FRET Competition Assay

Best for: High-throughput screening of


 values.
  • Reagents:

    • Target Kinase (tagged, e.g., GST-JAK2).

    • Fluorescent Tracer (e.g., Staurosporine-Red).

    • Antibody (e.g., Eu-labeled anti-GST).

  • Plate Setup: Use 384-well low-volume white plates.

  • Reaction:

    • Add 5 µL of test compound (cyclohexyl pyrazole).

    • Add 5 µL of Kinase/Antibody mix. Incubate 15 mins.

    • Add 5 µL of Tracer.

  • Incubation: Incubate for 60 mins at Room Temperature (protected from light).

  • Detection: Read on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Calculation: Calculate the HTRF Ratio (

    
    ). Plot % Inhibition vs. Log[Compound] to derive 
    
    
    
    .

Workflow Visualization

Experimental_Workflow Start Compound Library (Cyclohexyl Pyrazoles) Screen Primary Screen (TR-FRET @ 1µM) Start->Screen Hit_Select Hit Selection (>50% Inhibition) Screen->Hit_Select Filter Affinity Dose Response (IC50 Determination) Hit_Select->Affinity Kinetics Biophysical Validation (SPR: Kd, kon, koff) Affinity->Kinetics Top Hits Selectivity Selectivity Profiling (Kinase Panel) Kinetics->Selectivity Lead Candidates

Figure 2: Step-by-step validation workflow for determining binding affinity and selectivity.

References

  • Frontiers in Chemistry. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2016). Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. Retrieved from [Link]

  • Molecules. (2020).[1][2][3] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Retrieved from [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (2021). Recent Advances in the Development of Sigma Receptor Ligands. Retrieved from [Link]

  • Scientific Reports. (2014). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.